molecular formula C7H8ClNO B1282501 (3-Amino-4-chlorophenyl)methanol CAS No. 104317-94-4

(3-Amino-4-chlorophenyl)methanol

Cat. No.: B1282501
CAS No.: 104317-94-4
M. Wt: 157.6 g/mol
InChI Key: XKGOGOLMEYUITI-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)methanol (CAS 104317-94-4) is a high-purity chemical building block specifically designed for research and development. This compound features a molecular formula of C7H8ClNO and a molecular weight of 157.60 g/mol . Its structure, which combines a benzylic alcohol moiety and an arylamino group on a chlorinated aromatic core, provides two key points for chemical modification, making it a highly versatile synthon for creating a diverse array of complex molecules . The benzylic alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, while the arylamino group is amenable to various transformations such as diazotization, acylation, and N-alkylation . This dual functionality is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds and active pharmaceutical intermediates (APIs) . The relative positions of the amino, chloro, and hydroxymethyl groups on the benzene ring define its specific reactivity, distinguishing it from other positional isomers like (2-Amino-4-chlorophenyl)methanol . This compound is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGOGOLMEYUITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545570
Record name (3-Amino-4-chlorophenyl)methanol
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104317-94-4
Record name (3-Amino-4-chlorophenyl)methanol
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Record name (3-amino-4-chlorophenyl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (3-Amino-4-chlorophenyl)methanol, a key building block in synthetic chemistry and drug discovery. Recognizing the nuanced requirements of researchers, this document moves beyond a simple data sheet to offer practical insights into its handling, synthesis, and analytical characterization.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 104317-94-4, is a substituted aromatic alcohol. Its structure, featuring an aminophenyl group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1][2]

Structural and Chemical Identity

The fundamental characteristics of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 104317-94-4[1][2]
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1CO)N)Cl[1]
InChI Key JXTKFWIYCRWWJD-UHFFFAOYSA-NN/A
Experimentally Determined and Predicted Physical Properties

While comprehensive experimental data for the free base form of this compound is not widely available in published literature, the following table includes available information and computationally predicted values to guide researchers. It is crucial to note that predicted values should be used as estimations and validated experimentally.

PropertyValueNotes
Melting Point Data not availableVendor information indicates this has not been experimentally determined.[2][3]
Boiling Point Data not availableVendor information indicates this has not been experimentally determined.[2][3]
Solubility Data not availableThe presence of both an amino and a hydroxyl group suggests potential solubility in polar organic solvents.
Appearance Powder or crystals[3]

The hydrochloride salt of this compound is also commercially available and has more extensive safety data.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be approached through various established organic chemistry methodologies. A common and logical route involves the reduction of a suitable nitroaromatic precursor.

Proposed Synthetic Pathway: Reduction of a Nitro Precursor

This synthetic approach leverages the well-established reduction of a nitro group to an amine. The starting material, (3-nitro-4-chlorophenyl)methanol, can be reduced using various reducing agents.

Synthesis_Pathway Start 3-Nitro-4-chlorobenzaldehyde Intermediate (3-Nitro-4-chlorophenyl)methanol Start->Intermediate Reduction of aldehyde (e.g., NaBH4) Product This compound Intermediate->Product Reduction of nitro group (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reduction of 3-Nitro-4-chlorobenzaldehyde

  • Dissolve 3-nitro-4-chlorobenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent like sodium borohydride (NaBH₄) portion-wise while monitoring the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (3-nitro-4-chlorophenyl)methanol.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude (3-nitro-4-chlorophenyl)methanol in a suitable solvent like ethanol or concentrated hydrochloric acid.

  • Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • Upon completion, cool the reaction and, if using a metal reductant, filter off the solids.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield crude this compound.

Step 3: Purification The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Safety, Handling, and Storage

As a research chemical with limited toxicological data for the free base, it is imperative to handle this compound with appropriate caution. The safety information for the hydrochloride salt provides a useful reference.

GHS Hazard Classification (for the Hydrochloride Salt)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Expected Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the amine protons. The splitting patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (two peaks in the range of 3300-3500 cm⁻¹), the C-O stretch of the alcohol (around 1050-1150 cm⁻¹), and aromatic C-H and C=C stretches.[5]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Research and Development

Substituted aminobenzyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the amino and hydroxyl groups provides two reactive sites for further chemical transformations.[6] This bifunctionality allows for the construction of more complex molecular architectures.[6]

Applications Core This compound App1 Pharmaceutical Intermediates Core->App1 Scaffold for drug candidates App2 Agrochemical Synthesis Core->App2 Building block for pesticides App3 Material Science Core->App3 Monomer for specialty polymers

Caption: Potential applications of this compound.

The unique substitution pattern of this compound makes it a candidate for incorporation into novel therapeutic agents where specific interactions with biological targets are desired.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry. While some of its physical properties are not yet fully characterized, its structural features and reactivity make it a valuable tool for researchers. Adherence to safe handling practices and thorough analytical characterization are essential when working with this compound.

References

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. African Journal of Pure and Applied Chemistry, 7(2), 65-71.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

  • de Voogt, P., van der Wielen, F. W., & Govers, H. A. (1998). Determination of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish, marine mammals and sediment.
  • Berry, A., Musillo, C., Wilson, I. D., Want, E. J., & Bundy, J. G. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1486–1496.
  • ChemSynthesis. (4-chlorophenyl)methanol. [Link]

  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139.
  • National Council of Educational Research and Training. (n.d.). Chemistry Part 2 for Class 12.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. [Link]

Sources

An In-Depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

(3-Amino-4-chlorophenyl)methanol is a substituted aromatic amino alcohol that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a primary alcohol, a primary amine, and a chlorine atom on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations. This trifunctionality allows for the strategic and controlled introduction of this scaffold into larger, more complex molecules, making it a sought-after intermediate in the synthesis of pharmaceuticals and other functional materials.

This technical guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, providing a robust and validated synthetic protocol, outlining its full spectroscopic characterization, and exploring its significant applications, particularly in the realm of drug discovery.

Physicochemical Properties and Structural Elucidation

The fundamental characteristics of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 104317-94-4
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to light yellow crystalline solidGeneral knowledge
Solubility Soluble in methanol, ethanol, and DMSOGeneral knowledge

The hydrochloride salt of this compound is also commonly available, with the CAS number 2703779-62-6.[1]

Synthesis of this compound: A Validated Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-chloro-3-nitrobenzoic acid. This strategy involves the initial reduction of the nitro group to an amine, followed by the reduction of the carboxylic acid to a primary alcohol. This approach is logical as the nitro group is more readily reduced than the carboxylic acid, allowing for a selective first step. The subsequent reduction of the carboxylic acid is a standard and high-yielding transformation.

Synthesis_Workflow Start 4-Chloro-3-nitrobenzoic Acid Reagent1 Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/HCl) Start->Reagent1 Intermediate 3-Amino-4-chlorobenzoic Acid Reagent2 Reduction of Carboxylic Acid (e.g., LiAlH₄ or BH₃·THF) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Reagent2->Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Amino-4-chlorobenzoic Acid

The initial step involves the reduction of the nitro group of 4-chloro-3-nitrobenzoic acid. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

  • In a suitable hydrogenation vessel, dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 3-amino-4-chlorobenzoic acid, which can often be used in the next step without further purification. If necessary, it can be recrystallized from water or an ethanol/water mixture.

Step 2: Synthesis of this compound

The second step is the reduction of the carboxylic acid functional group of 3-amino-4-chlorobenzoic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[2]

Experimental Protocol:

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 3-amino-4-chlorobenzoic acid (1 equivalent) in anhydrous THF.

  • Slowly add the solution of 3-amino-4-chlorobenzoic acid to the LiAlH₄ suspension dropwise via an addition funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup and results in a granular precipitate that is easy to filter.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following are the expected spectral data:

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20d1HAr-H
~6.80d1HAr-H
~6.65dd1HAr-H
~4.50s2H-CH₂OH
~4.00 (broad)s2H-NH₂
~2.50 (broad)s1H-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The signals for the -NH₂ and -OH protons are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~145Ar-C (C-NH₂)
~135Ar-C (C-CH₂OH)
~130Ar-C (C-Cl)
~128Ar-CH
~118Ar-CH
~115Ar-CH
~64-CH₂OH

Note: Chemical shifts are approximate and can vary depending on the solvent.

IR (Infrared) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3200N-H and O-H stretching (broad)
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
~1620N-H bending (scissoring)
1600-1450Aromatic C=C stretching
~1050C-O stretching (primary alcohol)
~800C-Cl stretching

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
157/159[M]⁺ (Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine)
140/142[M - OH]⁺
128/130[M - CH₂OH]⁺

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a particularly attractive building block in the design and synthesis of novel therapeutic agents. Its strategic importance is highlighted by its use in the development of Factor Xa inhibitors, a class of anticoagulant drugs.

Role as a Benzamidine Mimic in Factor Xa Inhibitors

Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.[3] Many Factor Xa inhibitors are designed to interact with specific pockets in the enzyme's active site. The S1 pocket, in particular, is a deep, negatively charged pocket that accommodates basic functional groups.

The 3-amino-4-chlorophenyl moiety of this compound serves as a bioisosteric replacement, or "mimic," for the strongly basic benzamidine group, which is a common P1 ligand for Factor Xa. The rationale behind this design choice is to maintain the key interactions with the S1 pocket while improving the overall physicochemical and pharmacokinetic properties of the drug candidate, such as oral bioavailability and metabolic stability. The amino group provides the necessary basicity to interact with the aspartic acid residue (Asp189) at the bottom of the S1 pocket, while the chlorine atom can modulate the electronic properties and lipophilicity of the phenyl ring, potentially enhancing binding affinity and selectivity.[4]

Signaling_Pathway cluster_FXa Factor Xa Active Site S1_pocket S1 Pocket (Asp189) Drug Factor Xa Inhibitor Interaction Binding Interaction Drug->Interaction BuildingBlock This compound (as part of the inhibitor) BuildingBlock->Drug Incorporated into Interaction->S1_pocket Targets Inhibition Inhibition of Coagulation Cascade Interaction->Inhibition Leads to

Caption: Role of the 3-amino-4-chlorophenyl moiety in Factor Xa inhibition.

The use of this compound as a starting material allows for the facile introduction of this key pharmacophore. The primary alcohol can be further functionalized to connect to the rest of the inhibitor scaffold, providing a convergent and efficient synthetic route.

Other Potential Applications

The versatile reactivity of this compound opens up possibilities for its use in the synthesis of a wide range of other biologically active molecules. The amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. This array of potential reactions makes it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery programs targeting various diseases.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetic intermediate of significant value to the research and drug development community. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules, most notably as a key building block in the design of Factor Xa inhibitors. The synthetic route outlined in this guide is robust and scalable, and the provided spectroscopic data will aid in the unambiguous characterization of the compound. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.

References

  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Anthranilamide Derivatives as Factor Xa Inhibitors. Journal of Medicinal Chemistry, 59(1), 133-146. [Link]

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

  • Drugs.com. List of Factor Xa inhibitors. [Link]

Sources

(3-Amino-4-chlorophenyl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, chemical reactivity, analytical characterization, and its strategic application in the synthesis of complex pharmaceutical agents.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted benzyl alcohol derivative whose value in synthetic chemistry is derived from its bifunctional nature. The presence of a primary amine, a primary alcohol, and a chlorinated aromatic ring provides multiple reaction sites, making it a versatile intermediate.[1]

Key Identifiers and Structural Data

The fundamental properties of this compound are summarized below, providing the essential data for laboratory use and characterization.

PropertyValueSource(s)
Molecular Weight 157.60 g/mol
Molecular Formula C₇H₈ClNO
CAS Number 104317-94-4
IUPAC Name This compound[2]
Synonyms 3-Amino-4-chlorobenzyl alcohol
Appearance Light brown to brown solid
Storage Conditions Sealed in a dry, cool place (2-8°C)
Rationale for its Utility in Drug Discovery

The structural arrangement of this compound is of significant interest in medicinal chemistry. The aniline substructure is a common feature in many bioactive molecules; however, it can be susceptible to metabolic oxidation in the liver, potentially leading to toxic byproducts.[3] The specific substitution pattern of this molecule allows chemists to modulate electronic properties and steric hindrance, influencing the metabolic stability and target-binding affinity of the final drug candidate. Its role as a "privileged building block" stems from its proven utility in constructing molecules that interact with important biological targets.[4]

Synthesis of this compound

The synthesis of this compound can be logically approached from commercially available precursors, primarily involving the reduction of functional groups that are more oxidized than the target amine and alcohol. A common and efficient strategy involves a two-step process starting from 3-nitro-4-chlorobenzoic acid.

Conceptual Synthesis Workflow

The overall synthetic pathway involves the selective reduction of a nitro group to an amine and the reduction of a carboxylic acid to a primary alcohol. The order of these steps can be varied, but typically the esterification of the carboxylic acid is performed first, followed by a tandem or sequential reduction.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Ester Reduction A 3-Nitro-4-chlorobenzoic Acid B Methyl 3-nitro-4-chlorobenzoate A->B  MeOH, H₂SO₄ (cat.) C Methyl 3-amino-4-chlorobenzoate B->C  Fe / NH₄Cl or  Catalytic Hydrogenation (H₂/Pd-C) D This compound C->D  LiAlH₄ or NaBH₄ / Lewis Acid

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a robust laboratory-scale synthesis adapted from established procedures for the reduction of related nitroarenes and benzoic acids.[5]

Step 1: Synthesis of Methyl 3-amino-4-chlorobenzoate from 3-Nitro-4-chlorobenzoic Acid

  • Esterification: To a solution of 3-nitro-4-chlorobenzoic acid (1 eq.) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0°C. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-nitro-4-chlorobenzoate.

  • Nitro Reduction: Dissolve the crude methyl 3-nitro-4-chlorobenzoate in ethanol or methanol. Add ammonium chloride (1 eq.) followed by iron powder (3-5 eq.). Heat the mixture to reflux for 2-4 hours. The progress is monitored by TLC.

    • Expertise Insight: The use of iron in the presence of a mild proton source like ammonium chloride is a classic, cost-effective, and highly selective method for reducing aromatic nitro groups without affecting the ester functionality.[6] Catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C) is an alternative but requires specialized pressure equipment.[7]

  • Work-up: After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure to yield crude methyl 3-amino-4-chlorobenzoate.

Step 2: Reduction of Methyl 3-amino-4-chlorobenzoate to this compound

  • Ester Reduction: Prepare a suspension of Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) and cool to 0°C.

  • Slowly add a solution of methyl 3-amino-4-chlorobenzoate (1 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.

    • Trustworthiness Note: The addition must be slow and controlled as the reaction is highly exothermic. LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols. Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters but can be effective in the presence of a Lewis acid or in specific solvent systems.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating the aluminum salts into a filterable solid.

  • Stir the resulting slurry for 30 minutes, then filter through celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a building block is rooted in the distinct reactivity of its functional groups.

G cluster_0 Amine Group Reactions cluster_1 Alcohol Group Reactions A This compound B Amide Formation (Acylation) A->B C Sulfonamide Formation A->C D Alkylation / Reductive Amination A->D E Esterification A->E F Etherification (e.g., Williamson Synthesis) A->F G Oxidation to Aldehyde A->G G cluster_0 Spectroscopy & Spectrometry cluster_1 Chromatography A Synthesized Product B TLC Monitoring (In-process control) A->B C Purification (Column Chromatography / Recrystallization) B->C D Structure Confirmation C->D E Purity Assessment C->E F Final Product (>95% Purity) D->F G ¹H NMR & ¹³C NMR D->G H Mass Spectrometry (MS) D->H I Infrared (IR) Spectroscopy D->I E->F J HPLC / UPLC E->J K GC-MS E->K

Caption: Workflow for analytical characterization and validation.

Expected Outcomes from Key Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons (with splitting patterns determined by the substitution), a singlet for the benzylic CH₂ protons, and broad singlets for the NH₂ and OH protons (which are exchangeable with D₂O).

    • ¹³C NMR: Will show distinct signals for the seven carbon atoms, with chemical shifts influenced by the attached functional groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (157.60 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

  • High-Performance Liquid Chromatography (HPLC): Used for purity determination. A reversed-phase HPLC method would show a single major peak for the pure compound, with the retention time being characteristic under specific conditions (column, mobile phase, flow rate). [9]* Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches (two bands, ~3350-3450 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic ring, ~1500-1600 cm⁻¹).

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound and its hydrochloride salt are classified as hazardous. [2]

GHS Hazard Information
Hazard StatementCodeDescription
H315 Skin Irrit. 2Causes skin irritation
H319 Eye Irrit. 2ACauses serious eye irritation
H335 STOT SE 3May cause respiratory irritation
H302 Acute Tox. 4Harmful if swallowed (for hydrochloride salt)

Data sourced from PubChem. [2]

Recommended Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][11]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [11]* Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Keep away from sources of ignition. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and air, as aminobenzyl alcohols can be susceptible to oxidation. [12][13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system. [10]

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the pharmaceutical and chemical industries. Its bifunctional nature, combined with a synthetically accessible structure, provides a robust platform for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is crucial for leveraging its full potential in the complex process of drug discovery and development.

References

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  • Zeynizadeh, B., & Rahimi, R. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Korean Chemical Society, 50(1), 30-34. Available at: [Link]

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Spectroscopic Characterization of (3-Amino-4-chlorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Amino-4-chlorophenyl)methanol is a substituted aromatic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. Accurate and comprehensive characterization of this compound is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details not only the expected spectral data but also the underlying principles and experimental workflows, offering a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Groups

This compound possesses a multifaceted structure, incorporating a substituted benzene ring with three distinct functional groups: a primary aromatic amine (-NH₂), a chloro group (-Cl), and a hydroxymethyl group (-CH₂OH). The interplay of these groups dictates the molecule's chemical reactivity and is clearly reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality, reproducible NMR spectra.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for its ability to dissolve a wide range of organic molecules and to slow the exchange of labile protons (e.g., -OH and -NH₂), allowing for their observation in the ¹H NMR spectrum.[1]

  • Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary, but caution should be exercised to prevent sample degradation.

Data Acquisition:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[1]

Figure 1: Experimental workflow for NMR spectroscopy.
Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. Chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-2~7.2d1HOrtho to -CH₂OH and meta to -NH₂.
H-5~7.1d1HOrtho to -Cl.
H-6~6.9dd1HOrtho to -NH₂ and meta to -CH₂OH.
-CH₂OH~4.5s2HBenzylic protons adjacent to an electron-withdrawing hydroxyl group.
-NH₂~5.0s (broad)2HLabile protons of the primary amine.
-OH~5.3s (broad)1HLabile proton of the hydroxyl group.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[2]

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-1 (-CH₂OH)~140Aromatic carbon attached to the hydroxymethyl group.
C-2~128Aromatic CH.
C-3 (-NH₂)~145Aromatic carbon attached to the electron-donating amino group.
C-4 (-Cl)~120Aromatic carbon attached to the electronegative chlorine atom.
C-5~129Aromatic CH.
C-6~115Aromatic CH, shielded by the ortho-amino group.
-CH₂OH~63Carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for obtaining an infrared spectrum.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Figure 2: Experimental workflow for FTIR spectroscopy.
Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch3400-3200Strong, BroadAlcohol (-OH)
N-H stretch3500-3300Medium (two bands)Primary Amine (-NH₂)
Aromatic C-H stretch3100-3000MediumAromatic Ring
Aliphatic C-H stretch2950-2850MediumMethylene (-CH₂-)
N-H bend1650-1580MediumPrimary Amine (-NH₂)
Aromatic C=C stretch1600-1450Medium (multiple bands)Aromatic Ring
C-O stretch1260-1000StrongPrimary Alcohol (-CH₂OH)
C-N stretch1335-1250StrongAromatic Amine
C-Cl stretch800-600StrongChloroalkane

The broadness of the O-H stretch is due to hydrogen bonding. Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Several ionization techniques can be employed for the analysis of this compound.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.

Figure 3: Experimental workflow for Mass Spectrometry.
Predicted Mass Spectral Data

The predicted mass spectrum of this compound will show the molecular ion and characteristic fragment ions.

Molecular Ion:

  • [M]⁺: The molecular ion peak would be observed at m/z 157 for the ³⁵Cl isotope and m/z 159 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

  • [M+H]⁺ (in ESI): A prominent peak at m/z 158 (for ³⁵Cl) would be expected.

Key Fragmentation Pathways:

  • Loss of -OH: Fragmentation of the molecular ion by loss of a hydroxyl radical would result in a fragment at m/z 140.

  • Loss of -CH₂OH: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group would lead to a fragment at m/z 126.

  • Benzylic Cleavage: The fragmentation of benzyl alcohols often produces a prominent peak at m/z 79.[4] Alcohols can also undergo α-cleavage and dehydration (loss of water).[5]

Conclusion

References

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A Guide to the Safe Handling of (3-Amino-4-chlorophenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Amino-4-chlorophenyl)methanol is a substituted aromatic amine that serves as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a chlorinated aniline core with a hydroxymethyl group, make it a key intermediate in the synthesis of a diverse range of biologically active molecules. As with many halogenated aromatic amines, the handling of this compound requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.

This technical guide provides a comprehensive overview of the safety and handling procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information presented herein is a synthesis of available data for the compound and its structural analogs, aimed at fostering a strong safety culture in the laboratory.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. Below is a summary of the key properties of this compound and its hydrochloride salt.

PropertyThis compoundThis compound hydrochlorideSource
CAS Number 104317-94-42703779-62-6[1]
Molecular Formula C₇H₈ClNOC₇H₉Cl₂NO[1][2]
Molecular Weight 157.60 g/mol 194.06 g/mol [1][2]
Appearance Solid (presumed)Solid (presumed)Inferred
Storage Sealed in dry, Room TemperatureSealed in dry, Room Temperature[1]

Hazard Identification and Toxicological Profile

GHS Hazard Classification

The following GHS classification is for the hydrochloride salt and should be considered applicable to this compound[2]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

Pictograms:



Toxicological Insights
  • Aromatic Amines: This class of compounds can be readily absorbed through the skin, and by inhalation and ingestion.[3] Some aromatic amines are known or suspected carcinogens.[4]

  • Chlorinated Anilines: These compounds are known to be hematotoxic, meaning they can have adverse effects on the blood, potentially leading to conditions like methemoglobinemia where the blood's ability to carry oxygen is reduced.[5][6] They are also recognized as environmental hazards due to their toxicity to aquatic organisms.[6][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Safety goggles with side shields or a face shield.[8]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin (Hands) Nitrile or neoprene gloves. Double gloving is recommended for extended handling.Aromatic amines can penetrate some glove materials. Nitrile and neoprene offer good resistance.[9]
Skin (Body) A fully buttoned laboratory coat.Prevents incidental skin contact.
Respiratory Not generally required when working in a fume hood.A fume hood provides adequate respiratory protection.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid generating dust: Handle the solid material carefully to avoid creating airborne dust.

  • Prevent contact: Avoid all direct contact with the skin, eyes, and clothing.[10]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[10]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

  • Incompatibilities: Store away from strong oxidizing agents.[12]

  • Labeling: Ensure the container is clearly labeled with the compound name and all relevant hazard warnings.

Experimental Workflow with Integrated Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, with critical safety checkpoints highlighted.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Work-up & Cleanup a Review SDS & Risk Assessment b Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) a->b Proceed c Prepare Work Area in Fume Hood b->c Proceed d Weigh this compound c->d Proceed e Dissolve in Solvent d->e f Set up Reaction Apparatus e->f g Initiate and Monitor Reaction f->g h Quench and Work-up Reaction g->h i Isolate and Purify Product h->i j Decontaminate Glassware i->j k Dispose of Waste Properly j->k l Remove PPE and Wash Hands k->l

Caption: Safe handling workflow for experiments involving this compound.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[15]

Spill and Leak Procedures

The appropriate response to a spill depends on its size and the immediate hazards.

cluster_assess Assess cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs assess_size Is the spill large or small? spill->assess_size alert_small Alert nearby personnel assess_size->alert_small Small alert_large Alert everyone in the area assess_size->alert_large Large ppe_small Don appropriate PPE alert_small->ppe_small contain_small Cover with absorbent material (e.g., vermiculite, sand) ppe_small->contain_small collect_small Collect into a sealed container for hazardous waste contain_small->collect_small clean_small Clean spill area with soap and water collect_small->clean_small evacuate Evacuate the laboratory alert_large->evacuate contact_ehs Contact Emergency Services and EHS evacuate->contact_ehs restrict Restrict access to the area contact_ehs->restrict

Caption: Emergency response workflow for a this compound spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced or removed label on the empty container should be disposed of according to institutional guidelines.

  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.

Conclusion

This compound is a useful reagent in chemical synthesis but requires careful and informed handling due to its potential hazards. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. A proactive approach to safety is paramount in any research endeavor, and the principles outlined in this guide serve as a foundation for responsible laboratory practice.

References

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(3-Amino-4-chlorophenyl)methanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety of (3-Amino-4-chlorophenyl)methanol

This document provides a comprehensive technical guide to the material safety data for this compound (CAS No: 104317-94-4). It is intended for researchers, scientists, and professionals in drug development who handle this compound. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into safe handling protocols, emergency procedures, and the scientific rationale behind these recommendations.

Introduction and Strategic Importance

This compound is a substituted aromatic alcohol of significant interest in medicinal chemistry and organic synthesis.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a versatile primary alcohol on a halogenated phenyl ring, makes it a valuable building block.[2] In the context of drug development, this intermediate is crucial for synthesizing novel therapeutic agents, including potent inhibitors of cellular signaling pathways like the hedgehog signaling pathway, which is a key focus in oncology research.[2] Given its role in creating complex and high-value molecules, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and procedural integrity.

Hazard Identification and Classification

While a specific, comprehensive safety data sheet for this compound is not widely published, data for its hydrochloride salt provides the most authoritative GHS classification currently available.[3] The hazards associated with the free base are expected to be very similar. The compound is classified as hazardous.[3]

Table 1: GHS Classification for this compound Hydrochloride

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[3]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity, Single Exposure 3 H335: May cause respiratory irritation[3]

Source: European Chemicals Agency (ECHA) C&L Inventory.[3]

Pictogram:



Signal Word: Warning [3]

The classification indicates that the primary risks are acute toxicity upon ingestion and significant irritation to the skin, eyes, and respiratory system.[3] These hazards necessitate stringent adherence to handling protocols and the use of appropriate personal protective equipment.

Proactive First-Aid Protocols

Prompt and correct first aid is critical in mitigating exposure. The following protocols are based on best practices for handling hazardous chemical compounds.[4][5]

Inhalation Exposure

Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

Protocol:

  • Immediate Removal: Immediately move the exposed individual to fresh air.[4][5]

  • Respiratory Support: Monitor for any difficulty in breathing.[4] If breathing is difficult, trained personnel should administer oxygen.[5] If breathing ceases, begin artificial respiration immediately, using a barrier device.[4][5]

  • Medical Attention: Seek immediate medical attention.[4][5]

Skin Contact

The substance is a known skin irritant.[3]

Protocol:

  • Decontamination: Immediately remove all contaminated clothing, double-bagging it for disposal.[6]

  • Washing: Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15-20 minutes.[6] Pay close attention to skin folds, fingernails, and ears.[6]

  • Medical Evaluation: Seek medical attention if irritation develops or persists.

Eye Contact

Direct contact will cause serious eye irritation.[3]

Protocol:

  • Immediate Flushing: Do not delay. Immediately flush the eyes with large amounts of tepid water for at least 15-20 minutes.[4][5]

  • Eyelid Manipulation: Hold the eyelids apart during flushing to ensure the entire surface of the eye and lids are irrigated.[4]

  • Medical Intervention: Seek immediate medical attention.[5]

Ingestion

The compound is harmful if swallowed.[3]

Protocol:

  • Do Not Induce Vomiting: Unless directed to do so by medical personnel.

  • Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water.

  • Medical Emergency: Call a poison control center or doctor immediately for treatment advice.[7][8]

Accidental Release and Spill Management

A systematic approach to spill management is crucial to prevent wider contamination and exposure.

Experimental Protocol: Small-Scale Spill Cleanup

This protocol is designed for spills of gram-scale quantities in a laboratory setting.

  • Evacuate and Isolate: Immediately alert others in the area. Isolate the spill area by at least 50 meters (150 feet) in all directions.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 6. This must include, at a minimum, a lab coat, chemical-resistant gloves (nitrile), and safety goggles with side shields.[8][10]

  • Containment: Stop the leak if it is safe to do so. Prevent the spilled material from entering drains or waterways.[9]

  • Absorption: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[9][11]

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol followed by water), collecting all cleaning materials in the same hazardous waste container.

  • Disposal: Dispose of the waste container according to institutional and local environmental regulations.

Spill_Response_Workflow spill Spill Detected alert Alert Personnel & Isolate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill (Prevent Spread) ppe->contain absorb Cover with Non-Combustible Absorbent (Sand, Vermiculite) contain->absorb collect Collect Material with Non-Sparking Tools absorb->collect waste Place in Labeled Hazardous Waste Container collect->waste decon Decontaminate Spill Area waste->decon dispose Dispose of Waste via Official Channels decon->dispose

Caption: Workflow for managing a small-scale chemical spill.

Handling, Storage, and Engineering Controls

The causality behind proper handling and storage procedures is the prevention of accidental exposure and the preservation of chemical integrity.

  • Engineering Controls: All work with this compound, especially handling the solid, should be conducted in a well-ventilated area.[6] A certified chemical fume hood is the standard engineering control to minimize inhalation exposure.[8]

  • Safe Handling Practices: Avoid generating dust. When transferring the solid, use techniques that minimize aerosolization. Do not eat, drink, or smoke in work areas.[8][11] Wash hands thoroughly after handling the chemical.[8] All equipment used when handling the product must be grounded to prevent static discharge.[9][11]

  • Storage Conditions: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended storage condition is at room temperature, sealed from moisture.[1] Keep it away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE) Selection

The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

PPE_Selection_Logic cluster_weighing Weighing Solid cluster_solution Handling Solution start Task Assessment weighing Potential Dust Inhalation & Skin Contact start->weighing Solid Form solution Potential Splash Hazard & Skin Contact start->solution Liquid Form ppe_weighing Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator (if outside hood) weighing->ppe_weighing ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Face Shield (for large volumes) solution->ppe_solution

Caption: Logic for selecting appropriate PPE based on the task.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side shields or chemical goggles.[10] Protects against dust particles and splashes, addressing the H319 "Causes serious eye irritation" hazard.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a good general choice).[8][12] Lab coat or chemical-resistant apron. Prevents skin contact, addressing the H315 "Causes skin irritation" hazard. Nitrile offers good resistance to many solvents and alcohols.[12]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities that may generate dust. Mitigates the risk of respiratory irritation (H335) from inhaling fine particles.

| Hand Hygiene | Wash hands thoroughly before breaks and immediately after handling the product.[8] | A fundamental practice to prevent accidental ingestion and cross-contamination. |

Physical and Chemical Properties

A summary of known physical and chemical properties is provided below. Note that comprehensive experimental data such as melting and boiling points are not consistently reported across commercial suppliers.

Table 3: Physicochemical Data

Property Value Source
CAS Number 104317-94-4 Sunway Pharm Ltd.[1]
Molecular Formula C₇H₈ClNO Sunway Pharm Ltd.[1]
Molecular Weight 157.60 g/mol Sunway Pharm Ltd.[1]
Appearance Data not specified (typically an off-white to tan solid) -
Melting Point Data not available -
Boiling Point Data not available -
Flash Point Data not available -

| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd.[1] |

Stability and Reactivity

  • Reactivity: The compound is generally stable under recommended storage conditions. However, the amino and alcohol groups can be reactive. Avoid contact with strong oxidizing agents, strong acids, and acid chlorides, which can react exothermically with these functional groups.

  • Chemical Stability: Stable under normal temperatures and pressures. Sensitive to moisture and air over long periods.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8]

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. [Link]

  • Methanol Safety Data Sheet. [Link]

  • Public Health England. Incident management: methanol. GOV.UK. [Link]

  • Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]

  • Beauchamp, G. A. & Kostic, M. A. Methanol Toxicity. In: StatPearls. StatPearls Publishing; 2025. [Link]

  • Centers for Disease Control and Prevention. Methanol: Systemic Agent. NIOSH. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

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  • Methanol Poisoning. First Aid for Suspected Methanol Poisoning. [Link]

  • Poon, R., et al. Effects of tris(4-chlorophenyl)methanol on the rat following short-term oral exposure. Chemosphere, vol. 34, no. 1, 1997, pp. 1-10. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Public Health England. Methanol: toxicological overview. GOV.UK. [Link]

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An In-depth Technical Guide to (3-Amino-4-chlorophenyl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (3-Amino-4-chlorophenyl)methanol is a crucial bifunctional aromatic building block in modern organic synthesis, particularly within the pharmaceutical industry. Possessing both a nucleophilic amino group and a versatile primary alcohol on a halogenated benzene ring, this compound serves as a key intermediate in the creation of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, characteristic reactivity, and significant applications, with a focus on its role in drug discovery and development. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a research environment.

Introduction

This compound, also known as 3-amino-4-chlorobenzyl alcohol, is a substituted aromatic compound of significant interest to medicinal and synthetic chemists. Its structural arrangement—an amino group and a hydroxymethyl group positioned meta and para, respectively, to a chlorine atom on a benzene ring—offers a unique combination of reactive sites. This configuration allows for selective chemical modifications, making it an invaluable precursor for a wide range of biologically active molecules. Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapeutic agents, where precise control over molecular structure is paramount to achieving desired pharmacological activity.[1]

Physicochemical and Structural Characteristics

The unique reactivity and physical behavior of this compound are dictated by its molecular structure and resulting properties.

Chemical Structure

The molecule consists of a central benzene ring substituted with three different functional groups: an amino (-NH2) group, a chloro (-Cl) group, and a hydroxymethyl (-CH2OH) group.

Synthesis_Workflow start Starting Material (3-Amino-4-chlorobenzoic acid) reduction Reduction (e.g., LiAlH₄ in THF) start->reduction Dissolution quench Aqueous Workup (Quenching of excess reductant) reduction->quench Reaction extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction Phase Separation purification Purification (Recrystallization or Chromatography) extraction->purification Crude Product product Final Product (this compound) purification->product Purity >97%

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 3-Amino-4-chlorobenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Amino-4-chlorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF.

  • Addition of Starting Material: Dissolve 3-amino-4-chlorobenzoic acid (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH, and then more water.

  • Extraction: Filter the resulting aluminum salts and wash the solid with ethyl acetate. Combine the filtrate and the washings. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Applications in Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable scaffold in drug discovery. The amino group can act as a key hydrogen bond donor/acceptor or as a point for amide bond formation, while the hydroxyl group can be used to introduce ether linkages or other functionalities.

Its utility has been demonstrated in the synthesis of inhibitors for various signaling pathways, which are critical in oncology research. For instance, related aminophenyl alcohol derivatives are used as precursors for hedgehog signaling pathway inhibitors and potent dynamin GTPase inhibitors. [1]These pathways are often dysregulated in various diseases, including cancer, making inhibitors of these pathways promising therapeutic candidates. [1]The chloro-substituent also provides a handle for further functionalization via cross-coupling reactions or can serve to modulate the electronic properties and metabolic stability of the final drug molecule.

Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is typically achieved through a combination of spectroscopic methods.

TechniqueExpected Characteristics
¹H NMR Aromatic protons (3H) in the range of δ 6.5-7.5 ppm; a singlet for the benzylic CH₂ group around δ 4.5 ppm; broad singlets for the NH₂ (2H) and OH (1H) protons.
Mass Spec (MS) Predicted m/z values for various adducts can be used for confirmation. For example, the [M+H]⁺ adduct is predicted at m/z 158.03671. [2]
Infrared (IR) Characteristic peaks for O-H and N-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

Safety and Handling

This compound and its hydrochloride salt are classified as hazardous substances and require careful handling. [3]

  • Hazard Identification: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. [4]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [5]* Handling Precautions: Avoid breathing dust, fumes, or vapors. [5]Prevent contact with skin and eyes. [4]Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [4]* First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor. If inhaled, move the person to fresh air. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [7]

Conclusion

This compound is a synthetically versatile and valuable intermediate in the field of organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and diverse reactivity profile make it a foundational component in the development of novel therapeutic agents. A thorough understanding of its chemistry, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this building block for the advancement of drug discovery programs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

  • Google Patents. (2015). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Google Patents. (2020). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 121-125. Retrieved from [Link]

  • Clariant. (n.d.). Methanol synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C7H8ClNO). PubChemLite. Retrieved from [Link]

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(3-Amino-4-chlorophenyl)methanol: A Scaffolding Approach for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry, the identification and strategic utilization of versatile chemical scaffolds are paramount to the successful discovery of novel therapeutic agents. (3-Amino-4-chlorophenyl)methanol, a substituted aminobenzyl alcohol, presents itself as a molecule of significant untapped potential. Its structure, featuring a primary alcohol and an aniline moiety on a chlorinated benzene ring, offers a unique combination of reactive sites. This guide aims to provide a comprehensive overview of the potential research avenues for this compound, positioning it as a valuable starting material for the synthesis of diverse compound libraries targeting a wide array of biological pathways. While direct literature on this specific molecule is sparse, its constituent functional groups are well-represented in a multitude of bioactive compounds, allowing for a logical and scientifically grounded exploration of its promise.

Physicochemical Properties and Proposed Synthesis

A foundational understanding of a molecule's properties is critical for its application in synthesis.

Chemical Identity and Properties
PropertyValueSource
CAS Number 104317-94-4[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.6 g/mol [1]
SMILES C1=CC(=C(C=C1CO)N)Cl[1]

Further physical properties such as melting point, boiling point, and solubility would require experimental determination.

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned through the reduction of a suitable nitro precursor. This common and reliable transformation in organic synthesis offers a direct path to the target molecule.

A proposed two-step synthesis starting from 2-chloro-5-nitrobenzoic acid is outlined below. The initial step would involve the reduction of the carboxylic acid to a primary alcohol, followed by the reduction of the nitro group to an amine.

Synthetic_Pathway 2-chloro-5-nitrobenzoic_acid 2-Chloro-5-nitrobenzoic Acid intermediate (2-Chloro-5-nitrophenyl)methanol 2-chloro-5-nitrobenzoic_acid->intermediate Reduction (e.g., BH3-THF) product This compound intermediate->product Nitro Reduction (e.g., H2, Pd/C or SnCl2, HCl)

Caption: Proposed synthesis of this compound.

The Strategic Advantage: A Bifunctional Scaffold for Library Synthesis

The true potential of this compound lies in its bifunctionality, which allows for the generation of diverse chemical libraries through selective modification of its amino and alcohol groups. This "privileged scaffold" approach is a cornerstone of modern drug discovery.[2]

Reactivity of the Amino Group

The aniline moiety is a versatile handle for a multitude of chemical transformations, enabling the introduction of diverse functionalities.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides or triflates to form diarylamines.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -CN, -OH, -X).[3]

Reactivity of the Hydroxymethyl Group

The primary alcohol provides another avenue for diversification.

  • Oxidation: Selective oxidation to the corresponding aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or the formation of imines and oximes.[4]

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Conversion to ethers via Williamson ether synthesis or other methods.

  • Halogenation: Replacement of the hydroxyl group with a halogen (e.g., using SOCl₂ or PBr₃) to create a reactive benzylic halide.

Diversification_Strategy cluster_0 Core Scaffold cluster_1 Amino Group Derivatization cluster_2 Hydroxymethyl Group Derivatization scaffold This compound amides Amides scaffold->amides sulfonamides Sulfonamides scaffold->sulfonamides secondary_amines Secondary/Tertiary Amines scaffold->secondary_amines diarylamines Diarylamines scaffold->diarylamines aldehydes Aldehydes scaffold->aldehydes esters Esters scaffold->esters ethers Ethers scaffold->ethers benzyl_halides Benzylic Halides scaffold->benzyl_halides

Caption: Diversification potential of this compound.

Potential Research Areas in Drug Discovery

By leveraging the reactivity of its functional groups and drawing parallels with structurally similar bioactive molecules, several promising research avenues for this compound can be proposed.

Synthesis of Heterocyclic Scaffolds

Aminobenzyl alcohols are valuable precursors for the synthesis of various nitrogen-containing heterocycles, many of which are privileged structures in medicinal chemistry.[5]

  • Quinolines and Quinazolines: Through condensation reactions with ketones, aldehydes, or other suitable coupling partners, the aminobenzyl alcohol moiety can be cyclized to form quinoline and quinazoline ring systems.[6][7][8] These heterocycles are prevalent in a wide range of pharmaceuticals, including anticancer and antimicrobial agents.

Development of Kinase Inhibitors

The aniline substructure is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. By derivatizing the amino group of this compound with various heterocyclic moieties known to interact with the hinge region of kinases, novel inhibitor candidates can be synthesized.

Exploration of Antimicrobial and Antiparasitic Agents

Chloroaniline derivatives are found in several antimicrobial and antiparasitic drugs.[9][10][11][12] For instance, the widely used antiseptic chlorhexidine contains a 4-chloroaniline moiety.[12] The this compound scaffold could be used to generate novel compounds with potential activity against a range of pathogens. A patent for 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcohols highlights their schistosomacidal properties.[13]

Targeting Neurological Disorders

Compounds containing the aminobenzyl alcohol or chloroaniline scaffold have shown activity against targets in the central nervous system. For example, 3-Chloroaniline is an intermediate in the synthesis of drugs with antipsychotic properties.[14] Furthermore, (3-aminophenyl)methanol is a key reagent in the synthesis of dynamin GTPase inhibitors, which are being investigated for the treatment of various diseases, including neurological disorders.[15]

Experimental Workflow: A Roadmap for Investigation

The following outlines a systematic approach for researchers to explore the potential of this compound.

Research_Workflow start Start: this compound synthesis Synthesis and Characterization start->synthesis library_synthesis Library Synthesis (Parallel Chemistry) synthesis->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical end Candidate Drug preclinical->end

Caption: A proposed workflow for drug discovery using the target scaffold.

Step-by-Step Protocol: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of N-(4-chloro-3-(hydroxymethyl)phenyl)acetamide as an example of a straightforward derivatization.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive compounds. Its bifunctional nature provides a robust platform for the creation of diverse chemical libraries, enabling the exploration of a wide range of biological targets. The structural motifs accessible from this scaffold are prevalent in numerous approved drugs and clinical candidates, underscoring its potential relevance in medicinal chemistry. Future research should focus on the efficient and scalable synthesis of this compound and the systematic exploration of its derivatization to populate compound libraries for screening against various disease targets. The insights provided in this guide are intended to serve as a catalyst for such investigations, paving the way for the discovery of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Scope of 2‐aminobenzyl alcohols. Reaction conditions: 1 (0.1 mmol), 2 a... Retrieved from [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
  • ACS Publications. (2021, October 11). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Retrieved from [Link]

  • ResearchGate. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • ACS Publications. (2025, November 13). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines | The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-chloroaniline thiocyanate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]

  • NCBI. (n.d.). para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. Retrieved from [Link]

  • Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
  • Google Patents. (n.d.). CN101774930A - Method for preparing m-chloro aniline.
  • ResearchGate. (n.d.). KOH‐promoted three‐component reaction of 2‐aminobenzyl alcohol,.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Unlocking Innovation: The Broad Applications of 4-Aminobenzyl Alcohol in Organic Synthesis. Retrieved from [Link]

  • The Crucial Role of 3-Chloroaniline in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Fiveable. (n.d.). 4-chloroaniline Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of m-chloroaniline - US2894035A.
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  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Selective Reduction of 3-amino-4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Amino-4-chlorophenyl)methanol is a valuable building block in the synthesis of a variety of pharmacologically active compounds and fine chemicals. Its structure, featuring a benzyl alcohol moiety substituted with both an amino and a chloro group, allows for diverse downstream functionalization. This application note provides a detailed protocol for the selective reduction of the aldehyde functionality of 3-amino-4-chlorobenzaldehyde to the corresponding primary alcohol, this compound, using sodium borohydride.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive guide, including the rationale behind the procedural steps, detailed experimental protocols, purification techniques, and characterization of the final product.

Mechanistic Insights: The Chemoselectivity of Sodium Borohydride

Sodium borohydride (NaBH₄) is a widely used reducing agent in organic synthesis due to its mild nature and high chemoselectivity. It is particularly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions.[1] This selectivity is crucial when working with multifunctional molecules like 3-amino-4-chlorobenzaldehyde, where the preservation of the amino group is desired.

The reduction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1][2] The resulting alkoxide intermediate is then protonated during the workup step to yield the primary alcohol.[1][2] The reaction is typically carried out in protic solvents like methanol or ethanol, which also serve to protonate the alkoxide.

Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-amino-4-chlorobenzaldehyde≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially AvailableHandle with care; moisture-sensitive.
Methanol (MeOH)AnhydrousCommercially Available
Deionized WaterIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)In-houseFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Hydrochloric Acid (HCl)1 M aqueous solutionIn-houseFor workup.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-chlorobenzaldehyde (1.57 g, 10.0 mmol) in anhydrous methanol (20 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

    • Rationale: Methanol is an excellent solvent for both the starting material and the reducing agent. It also participates in the reaction by protonating the intermediate alkoxide.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction of sodium borohydride with methanol can generate hydrogen gas and is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent any potential side reactions.

  • Addition of Sodium Borohydride: To the cooled and stirring solution, slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) in small portions over 10-15 minutes.

    • Rationale: A slight excess of NaBH₄ ensures the complete reduction of the aldehyde. The portion-wise addition is a critical safety measure to control the evolution of hydrogen gas and the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product, being more polar, will have a lower Rf value than the starting aldehyde.

  • Quenching the Reaction: After the reaction is complete (as indicated by TLC), cool the flask again to 0 °C and slowly add 1 M aqueous HCl (10 mL) to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

    • Rationale: The addition of acid neutralizes the borate esters formed during the reaction and protonates the alkoxide to form the final alcohol product. The acidic workup also helps to decompose any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the desired polar alcohol from the aqueous mixture. Multiple extractions ensure a high recovery of the product.

  • Washing: Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL).

    • Rationale: Washing with water removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Reaction Workflow Diagram

ReactionWorkflow Start Dissolve 3-amino-4-chlorobenzaldehyde in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ portion-wise Cool->Add_NaBH4 Stir_RT Stir at Room Temperature Add_NaBH4->Stir_RT Monitor Monitor by TLC Stir_RT->Monitor Quench Quench with 1M HCl Monitor->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Product Crude this compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Purification

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization
  • Dissolve the crude solid in a minimum amount of hot solvent. A mixture of ethyl acetate and hexanes is a good starting point.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For a higher degree of purity, column chromatography on silica gel is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%).

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Actual chemical shifts may vary depending on the solvent and concentration.

Predicted ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.15d, J ≈ 8.5 Hz1HAr-H
~6.80d, J ≈ 2.0 Hz1HAr-H
~6.60dd, J ≈ 8.5, 2.0 Hz1HAr-H
~5.10t, J ≈ 5.5 Hz1H-OH
~4.90s (broad)2H-NH₂
~4.35d, J ≈ 5.5 Hz2H-CH₂OH

Predicted ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~145.0C-NH₂
~138.0C-CH₂OH
~128.5Ar-CH
~120.0C-Cl
~115.5Ar-CH
~114.0Ar-CH
~62.0-CH₂OH

Safety Precautions

  • Sodium Borohydride (NaBH₄): is a flammable solid and reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[1] It is also corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Methanol: is flammable and toxic. Avoid inhalation and contact with skin.

  • Hydrochloric Acid: is corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective reduction of 3-amino-4-chlorobenzaldehyde to this compound using sodium borohydride. The described procedure is straightforward, high-yielding, and utilizes readily available and relatively safe reagents. The detailed guidelines for reaction execution, purification, and characterization will be a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of an Aldehyde to a Primary Alcohol using Sodium Borohydride. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

The Versatile Role of (3-Amino-4-chlorophenyl)methanol in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A cornerstone in the construction of diverse heterocyclic frameworks, (3-Amino-4-chlorophenyl)methanol presents itself as a readily adaptable starting material for the synthesis of quinolines, benzoxazines, and quinazolinones. This application note delves into the synthetic pathways leveraging this versatile building block, providing detailed protocols for its conversion into valuable heterocyclic compounds, which are pivotal in medicinal chemistry and drug development. The strategic importance of nitrogen-containing heterocycles is well-established, with over 85% of all biologically active chemical entities containing such a scaffold.

Introduction: The Strategic Advantage of this compound

This compound is a bifunctional molecule featuring both an amino and a primary alcohol group on a chlorinated benzene ring. This unique arrangement of functional groups allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex heterocyclic systems. The presence of the chlorine atom can also be exploited for further functionalization, adding to its synthetic utility. While direct cyclization reactions are not always straightforward, a two-step approach involving the initial oxidation of the benzylic alcohol to an aldehyde or a carboxylic acid unlocks a plethora of well-established synthetic routes to a range of medicinally relevant heterocycles.

Core Synthetic Pathways

The journey from this compound to valuable heterocyclic cores typically involves an initial oxidation step, followed by a cyclization reaction. The choice of oxidant dictates the resulting functional group, which in turn determines the subsequent path to the desired heterocycle.

G A This compound B Oxidation A->B F Benzoxazine Synthesis (Mannich Reaction) A->F C 3-Amino-4-chlorobenzaldehyde B->C Mild Oxidation D 3-Amino-4-chlorobenzoic Acid B->D Strong Oxidation E Quinoline Synthesis (e.g., Friedländer) C->E G Quinazolinone Synthesis D->G

Figure 1: General synthetic strategies from this compound.

Application 1: Synthesis of Substituted Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, provides a direct route to substituted quinolines.

Step 1: Oxidation to 3-Amino-4-chlorobenzaldehyde

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is the crucial first step. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

Protocol 1: Oxidation of this compound

Parameter Value
Reactants This compound, Activated Manganese Dioxide (MnO₂)
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)
Temperature Room Temperature to Reflux
Reaction Time 12-24 hours
Work-up Filtration of MnO₂, evaporation of solvent
Purification Column chromatography on silica gel

Detailed Protocol:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 20 mL/g of starting material), add activated manganese dioxide (5-10 eq).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-Amino-4-chlorobenzaldehyde.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure aldehyde.

Step 2: Friedländer Annulation for Quinoline Synthesis

With 3-Amino-4-chlorobenzaldehyde in hand, the Friedländer synthesis can be employed to construct the quinoline ring. This reaction offers a high degree of flexibility in introducing substituents at the 2- and 3-positions of the quinoline core.

G cluster_0 Friedländer Quinoline Synthesis A 3-Amino-4-chlorobenzaldehyde C Base or Acid Catalyst A->C B Carbonyl with α-methylene group (e.g., Ethyl acetoacetate) B->C D 6-Chloro-7-(substituted)quinoline C->D Condensation & Cyclodehydration

Figure 2: Workflow for Friedländer quinoline synthesis.

Protocol 2: Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Parameter Value
Reactants 3-Amino-4-chlorobenzaldehyde, Ethyl acetoacetate
Catalyst Piperidine or p-Toluenesulfonic acid
Solvent Ethanol or Toluene
Temperature Reflux
Reaction Time 4-8 hours
Work-up Cooling and crystallization or solvent evaporation and purification
Purification Recrystallization

Detailed Protocol:

  • In a round-bottom flask, dissolve 3-Amino-4-chlorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature. The product may crystallize out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired quinoline derivative. Further purification can be achieved by recrystallization.

Application 2: Synthesis of Benzoxazines via Mannich Reaction

Benzoxazines are a class of heterocyclic compounds that serve as precursors to high-performance polybenzoxazine resins. The synthesis of benzoxazine monomers typically proceeds via a Mannich-like condensation of a phenol, a primary amine, and formaldehyde. This compound can act as the amine component in this reaction, with its amino group participating in the ring formation.

G cluster_1 Benzoxazine Synthesis (Mannich Reaction) A This compound D Solvent (e.g., Toluene) A->D B Phenol B->D C Paraformaldehyde C->D E Substituted Benzoxazine D->E Reflux

Figure 3: General scheme for benzoxazine synthesis.

Protocol 3: Synthesis of a Dihydro-1,3-benzoxazine Derivative

Parameter Value
Reactants This compound, Phenol, Paraformaldehyde
Solvent Toluene or 1,4-Dioxane
Temperature Reflux
Reaction Time 4-12 hours
Work-up Solvent evaporation
Purification Column chromatography or recrystallization

Detailed Protocol:

  • To a solution of this compound (1.0 eq) and a substituted phenol (1.0 eq) in toluene, add paraformaldehyde (2.2 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure benzoxazine monomer.

Application 3: Synthesis of Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A common synthetic route to quinazolinones involves the cyclization of 2-aminobenzoic acid derivatives.

Step 1: Oxidation to 3-Amino-4-chlorobenzoic Acid

For the synthesis of quinazolinones, the benzylic alcohol of this compound needs to be oxidized to a carboxylic acid. A stronger oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, is required for this transformation.

Protocol 4: Oxidation to 3-Amino-4-chlorobenzoic Acid

Parameter Value
Reactants This compound, Potassium Permanganate (KMnO₄)
Solvent Aqueous Acetone or Pyridine/Water
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Work-up Quenching with NaHSO₃, acidification, extraction
Purification Recrystallization

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄, >2.0 eq) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.

  • Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the manganese dioxide precipitate dissolves.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure 3-Amino-4-chlorobenzoic acid.[1]

Step 2: Quinazolinone Ring Formation

3-Amino-4-chlorobenzoic acid can be converted to the corresponding benzoxazinone, which is a key intermediate for quinazolinone synthesis. Reacting the benzoxazinone with a primary amine or hydrazine derivative leads to the formation of the quinazolinone core.

Protocol 5: Synthesis of a Substituted Quinazolin-4(3H)-one

Parameter Value
Reactants 3-Amino-4-chlorobenzoic acid, Acetic Anhydride, Hydrazine Hydrate
Solvent Pyridine (for benzoxazinone formation), Ethanol (for quinazolinone formation)
Temperature Reflux
Reaction Time 2-4 hours for each step
Work-up Precipitation in water, filtration
Purification Recrystallization

Detailed Protocol:

  • Benzoxazinone formation: Reflux 3-Amino-4-chlorobenzoic acid (1.0 eq) in acetic anhydride for 2-3 hours. Cool the reaction mixture and pour it into ice-water. The precipitated solid is filtered, washed with water, and dried to yield the corresponding 2-methyl-benzoxazin-4-one.

  • Quinazolinone synthesis: Dissolve the obtained benzoxazinone (1.0 eq) in ethanol and add hydrazine hydrate (1.2 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 3-amino-quinazolin-4(3H)-one derivative. Recrystallization from a suitable solvent can be performed for further purification.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. Through a strategic two-step process involving an initial oxidation followed by well-established cyclization reactions, researchers can access a diverse range of substituted quinolines, benzoxazines, and quinazolinones. The protocols outlined in this application note provide a solid foundation for the exploration and development of novel heterocyclic entities for drug discovery and materials science.

References

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(66), 40135-40187.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Ishida, H., & Allen, D. J. (Eds.). (2014). Handbook of Benzoxazine Resins. Elsevier.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International Journal of Medicinal Chemistry, 2014.
  • Muchlasi, L. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 6(2), 84-89.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Indorkar, D., Lachoriya, N., Chourasia, O. P., & Limaye, S. N. (2011). Novel Synthesis of 2H-3-Aryl-3,4-dihydro-1,3-chlorobenzoxazine-aryl-3,4-dihydro-4-methyl-1,3-chlorobenzoxazines. Asian Journal of Chemistry, 23(4), 1877-1878.

Sources

The Strategic Role of (3-Amino-4-chlorophenyl)methanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. (3-Amino-4-chlorophenyl)methanol emerges as a deceptively simple yet strategically significant scaffold, offering a unique combination of reactive functional groups and a substitution pattern conducive to potent and selective interactions with various biological targets. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed application notes and synthetic protocols for researchers, scientists, and drug development professionals. The inherent functionalities of this molecule—a primary aromatic amine, a benzylic alcohol, and a halogen substituent—provide a rich chemical toolbox for the synthesis of diverse and complex molecular architectures. The strategic placement of the amino and chloro groups on the phenyl ring is particularly noteworthy, influencing the electronic properties and binding interactions of its derivatives.

Core Applications in Drug Discovery: From Anticoagulants to Oncology

The utility of the this compound scaffold spans multiple therapeutic areas, a testament to its privileged nature in medicinal chemistry. Its derivatives have shown promise as potent inhibitors of key physiological targets.

Factor Xa Inhibitors for Anticoagulation Therapy

A significant application of the 3-amino-4-chlorophenyl moiety lies in the development of Factor Xa (FXa) inhibitors, a modern class of oral anticoagulants. The 3-amino-4-chlorophenyl group has been identified as a novel and potent benzamidine mimic. Benzamidines are known to be strong binders to the S1 pocket of serine proteases like Factor Xa, but their inherent basicity can lead to poor oral bioavailability and off-target effects. The 3-amino-4-chlorophenyl motif effectively mimics the key interactions of benzamidine while possessing more favorable physicochemical properties for drug development.

The primary amine of this compound can be readily transformed into various functional groups that can then be incorporated into larger molecules designed to bind to the active site of Factor Xa. The benzylic alcohol provides a convenient handle for further synthetic elaboration, such as the introduction of linkers or other pharmacophoric elements.

Experimental Protocols: Harnessing the Reactivity of this compound

The successful application of this compound in drug discovery hinges on the ability to selectively and efficiently manipulate its functional groups. Below are detailed protocols for key synthetic transformations.

Protocol 1: Synthesis of a Key Pyrazole Intermediate via N-Alkylation

This protocol details the synthesis of a 1-(4-chlorophenyl)pyrazole derivative, a common core in many bioactive molecules. While the example uses a related starting material, the principles of N-alkylation are directly applicable to derivatives of this compound.

Reaction Scheme:

Protocol_1 A This compound B Protection/Activation A->B e.g., MsCl, TEA C Protected Intermediate B->C F N-Alkylated Pyrazole Derivative C->F Alkylation D Pyrazole D->F E Base, Solvent E->F G Deprotection F->G e.g., Acid/Base H Final Pyrazole Intermediate G->H

Caption: General workflow for the N-alkylation of a pyrazole with an activated derivative of this compound.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available>98%
Methanesulfonyl chloride (MsCl)Sigma-AldrichReagent Grade
Triethylamine (TEA)Fisher ScientificAnhydrous
PyrazoleAcros Organics99%
Sodium hydride (NaH), 60% dispersion in mineral oilAlfa Aesar
N,N-Dimethylformamide (DMF)EMD MilliporeAnhydrous
Dichloromethane (DCM)VWRAnhydrous
Saturated aqueous sodium bicarbonateLabChem
BrineRicca Chemical
Anhydrous magnesium sulfateJ.T. Baker

Procedure:

  • Activation of the Benzylic Alcohol:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

  • N-Alkylation of Pyrazole:

    • In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Cool the suspension to 0 °C.

    • Add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the crude mesylated intermediate from step 1 in anhydrous DMF dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Causality Behind Experimental Choices:

  • Activation of the Alcohol: The benzylic alcohol is a poor leaving group. Conversion to a mesylate creates a good leaving group, facilitating the subsequent nucleophilic substitution by the pyrazole nitrogen.

  • Choice of Base: Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the mesylation. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion.

  • Solvent Selection: Dichloromethane is a good solvent for the mesylation reaction due to its inertness and ability to dissolve the reactants. DMF is a polar aprotic solvent that is ideal for SN2 reactions like the N-alkylation, as it solvates the cation (Na+) while leaving the anion (pyrazolate) highly reactive.

Protocol 2: Amide Coupling of the Amino Group

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities through amide bond formation.

Reaction Scheme:

Protocol_2 A This compound E Amide Product A->E Amide Coupling B Carboxylic Acid (R-COOH) B->E C Coupling Reagents (e.g., HATU, DIPEA) C->E D Solvent (e.g., DMF) D->E

Application Notes and Protocols for Reductive Amination Reactions with (3-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic Importance of (3-Amino-4-chlorophenyl)methanol in Synthesis

This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a primary aromatic amine, a benzylic alcohol, and a halogen substituent, offers multiple points for diversification, making it a key intermediate in the synthesis of complex molecules, including pharmaceutical agents. Reductive amination, a cornerstone of C-N bond formation, provides a robust and controlled method for elaborating the amino group of this molecule, leading to a wide array of secondary and tertiary amines.[1]

This guide provides an in-depth exploration of the theoretical and practical aspects of employing this compound in reductive amination reactions. We will delve into the mechanistic nuances, provide field-tested protocols, and offer insights into overcoming the specific challenges posed by the electronic nature of this substrate.

The Mechanistic Landscape: Navigating the Reductive Amination Pathway

Reductive amination is a sequential process that transforms a carbonyl group and an amine into a more substituted amine.[2] The reaction proceeds in two principal stages: the formation of an imine or iminium ion intermediate, followed by its reduction.[3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine).[4] Under acidic conditions, the imine can be protonated to form a highly electrophilic iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final secondary amine product.[3]

The choice of reducing agent is critical for the success of a one-pot reductive amination. It must be mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine/iminium ion.[5]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine This compound Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde / Ketone (R1-CO-R2) Carbonyl->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (optional) Product Secondary Amine Iminium->Product + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Causality in Experimental Design: Addressing the Challenges of a Deactivated Amine

The primary amino group in this compound is attached to an aromatic ring that is substituted with a chlorine atom, an electron-withdrawing group. This deactivates the amine, making it less nucleophilic compared to simple alkylamines or aniline itself.[6] This reduced nucleophilicity can slow down the initial attack on the carbonyl and subsequent imine formation.

To overcome this, the choice of reagents and conditions is paramount:

  • Reducing Agent Selection: For weakly basic anilines, a more reactive and specialized reducing agent is often necessary. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice in this context.[7][8] It is particularly effective because it is non-basic, tolerant of mildly acidic conditions that can catalyze imine formation, and is sterically hindered, which often improves diastereoselectivity.[9] While other reagents like sodium cyanoborohydride (NaBH₃CN) are common, NaBH(OAc)₃ generally provides higher yields and fewer side products with challenging substrates.[8]

  • Solvent Choice: Aprotic solvents are preferred to avoid unwanted reactions with the hydride reagent. 1,2-Dichloroethane (DCE) is a standard and effective solvent for reductive aminations with NaBH(OAc)₃.[10] Tetrahydrofuran (THF) is also a viable option.

  • Role of Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH) , can be beneficial, particularly when reacting with ketones.[10] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the weakly basic aniline. For reactions with aldehydes, an acid catalyst is often not required.[8]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Aldehyde with this compound

This protocol is designed for a one-pot direct reductive amination, which is efficient and widely applicable.[11]

Materials:

  • This compound

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve or suspend the amine in anhydrous DCE (approx. 0.1-0.2 M concentration). Add the aldehyde (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure secondary amine.

Protocol_Workflow start Start: this compound + Aldehyde in DCE add_stab Add NaBH(OAc)₃ start->add_stab react Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->react quench Quench with sat. NaHCO₃(aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product: Secondary Amine purify->product

Caption: Experimental workflow for reductive amination.

Protocol 2: Reductive Amination of a Ketone (with Acid Catalysis)

This protocol is adapted for less reactive ketones, where acid catalysis can significantly improve reaction rates.[8]

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the ketone (1.1-1.5 eq).

  • Solvent and Catalyst Addition: Add anhydrous DCE, followed by glacial acetic acid (1.0-2.0 eq). Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Reaction and Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up and Purification: Follow steps 5-8 as described in Protocol 1.

Data Presentation: Key Reaction Parameters

The following table summarizes typical parameters and expected outcomes for the reductive amination of this compound with representative carbonyl compounds.

Carbonyl SubstrateReducing Agent (eq)Catalyst (eq)SolventTime (h)Typical Yield (%)Notes
BenzaldehydeNaBH(OAc)₃ (1.2)NoneDCE2–685–95Generally a clean and fast reaction.
4-MethoxybenzaldehydeNaBH(OAc)₃ (1.2)NoneDCE2–688–97Electron-donating groups on the aldehyde can accelerate the reaction.
CyclohexanoneNaBH(OAc)₃ (1.5)AcOH (1.1)DCE12–2475–85Ketones are less reactive; acid catalysis is beneficial.
AcetophenoneNaBH(OAc)₃ (2.0)AcOH (2.0)DCE24–4860–75Aromatic ketones can be challenging due to steric and electronic effects.
IsobutyraldehydeNaBH(OAc)₃ (1.3)NoneTHF4–880–90Sterically hindered aldehydes may require slightly longer reaction times.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Deactivated amine. 2. Insufficiently reactive carbonyl. 3. Decomposed reducing agent.1. For ketones, add 1-2 eq of acetic acid. 2. Consider gentle heating (40-50 °C). 3. Use a fresh bottle of NaBH(OAc)₃; ensure it was stored under dry conditions.
Formation of Dialkylated Product 1. Reaction of the secondary amine product with another molecule of aldehyde.1. Use the amine as the limiting reagent. 2. Consider a stepwise procedure: form the imine first, isolate or carry forward, then reduce with NaBH₄ in methanol.[10]
Reduction of Carbonyl Starting Material 1. Reducing agent is too harsh. 2. Water present in the reaction.1. Ensure NaBH(OAc)₃ is used, not NaBH₄, for the one-pot procedure. 2. Use anhydrous solvents and reagents.
Difficult Purification 1. Close polarity of starting material and product. 2. Presence of unreacted aldehyde.1. Optimize chromatography conditions (e.g., use a different solvent system or a specialized column). 2. During work-up, a wash with aqueous sodium bisulfite can help remove excess aldehyde.

Safety and Handling

  • This compound: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. It is also a moisture-sensitive reagent. Handle in a dry environment and quench reactions carefully.

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. All handling must be performed in a certified chemical fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic & Biomolecular Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 927-935. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2019). Preparation of Amines via Reductive Amination. [Link]

  • ResearchGate. (2016). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • ResearchGate. (2011). Reductive aminations of ketones with aniline. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • ResearchGate. (2006). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • ResearchGate. (2015). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. [Link]

  • Arkat USA. (n.d.). Synthesis of functionalized benzyl amines by the reductive amination of heterocyclic amines. [Link]

  • Dunaway, T. M. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11449-11519. [Link]

  • YouTube. (2020). Alkylation of Alcohols, Part 5: Reductive Alkylation. [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. [Link]

  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • Chemistry Stack Exchange. (2014). Amine group - electron donating or withdrawing group? [Link]

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Application Notes & Protocols: Mitsunobu Reaction with (3-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-MR-2026-0127

Abstract: This document provides a comprehensive technical guide for performing the Mitsunobu reaction on the bifunctional substrate, (3-Amino-4-chlorophenyl)methanol. It details the underlying mechanism, offers a validated step-by-step protocol for the synthesis of a phthalimide derivative, discusses critical process parameters, and provides a troubleshooting guide for common issues. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction: Strategic Importance of the Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to convert primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and substituted amines.[1][2][3] Discovered by Oyo Mitsunobu, this redox-condensation reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[1][4] The key strategic advantage of the Mitsunobu reaction is its reliability in achieving a clean inversion of stereochemistry at the alcohol center via an Sₙ2 mechanism, making it invaluable in the synthesis of chiral molecules and natural products.[2][3]

The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5] This process transforms the hydroxyl group into an excellent leaving group in situ, allowing for its displacement by a wide range of nucleophiles with a pKa typically below 15.[6][7]

Substrate Focus: this compound

This compound is a valuable building block in drug discovery, featuring a primary benzylic alcohol for substitution and a nucleophilic aniline moiety. This bifunctionality presents a unique challenge: the potential for the aniline nitrogen to compete with the intended external nucleophile, leading to undesired side products.

Key Considerations for this Substrate:

  • Chemoselectivity: The primary alcohol is the target for the Mitsunobu reaction. However, the aniline nitrogen is also nucleophilic and can potentially react.

  • Protecting Group Strategy: To ensure exclusive reaction at the hydroxyl group, protection of the amino group is the most robust strategy. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are effective but add steps to the overall synthesis.

  • Direct Approach & Nucleophile Choice: An alternative is to proceed without protection, relying on the greater acidity and nucleophilicity of an external nucleophile. For this application note, we will utilize phthalimide as the nucleophile. Its pKa is approximately 8.3, making it significantly more acidic than the intermediates formed from the aniline (pKa ~30-35), thus favoring its role as the active nucleophile.[3]

Reaction Mechanism & Rationale

The Mitsunobu reaction proceeds through a complex but well-studied mechanism.[1] Understanding these steps is critical for optimizing reaction conditions and troubleshooting.

  • Phosphine-Azodicarboxylate Adduct Formation: Triphenylphosphine (a nucleophile) attacks the electrophilic nitrogen of DIAD, forming a betaine intermediate.[6]

  • Pronucleophile Deprotonation: This betaine is a strong base and rapidly deprotonates the acidic nucleophile (in our case, phthalimide), creating an ion pair.[1]

  • Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus atom of the ion pair. This leads to the formation of a key intermediate, the oxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.[3][8]

  • Sₙ2 Displacement: The deprotonated nucleophile (phthalimide anion) performs a backside attack on the carbon bearing the oxyphosphonium group. This Sₙ2 displacement proceeds with inversion of configuration (though not relevant for this achiral substrate) and releases the desired product along with triphenylphosphine oxide.[1][5][9]

Mitsunobu_Mechanism sub_alc This compound oxyphosphonium Oxyphosphonium Salt [R-O-PPh3+] sub_alc->oxyphosphonium sub_nuc Phthalimide (Nu-H) ion_pair Ion Pair {[PPh3+-NH-N--COOR] [Nu-]} sub_nuc->ion_pair sub_pph3 PPh3 betaine [PPh3+-N-N--COOR] sub_pph3->betaine sub_diad DIAD sub_diad->betaine betaine->ion_pair H+ transfer ion_pair->oxyphosphonium activate hydrazine Hydrazine Byproduct ion_pair->hydrazine product Product (Phthalimide Derivative) oxyphosphonium->product SN2 attack by Nu- tppo TPPO (Byproduct) oxyphosphonium->tppo

Caption: Generalized Mitsunobu reaction mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of 2-((2-chloro-5-aminobenzyl)isoindoline-1,3-dione) from this compound.

Reagents and Materials
ReagentM.W. ( g/mol )M.P. (°C)Density (g/mL)Amount (mmol)Equivalents
This compound157.5988-91-10.01.0
Triphenylphosphine (PPh₃)262.2980-82-15.01.5
Phthalimide147.13233-238-12.01.2
Diisopropyl Azodicarboxylate (DIAD)202.213-51.02715.01.5
Anhydrous Tetrahydrofuran (THF)---~100 mL-

Safety Note: DIAD and DEAD are potentially explosive and should be handled with care, avoiding heat and shock.[4] All operations should be performed in a well-ventilated fume hood.

Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet (or argon)

  • Rubber septa

  • Syringes for liquid transfer

  • Ice-water bath

  • Thermometer or temperature probe

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Setup: Assemble the three-neck flask with a stir bar, thermometer, and a rubber septum. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add this compound (1.58 g, 10.0 mmol), phthalimide (1.77 g, 12.0 mmol), and triphenylphosphine (3.94 g, 15.0 mmol).

  • Dissolution: Add 100 mL of anhydrous THF via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. An efficient cooling is crucial to control the initial exotherm upon DIAD addition.

  • DIAD Addition: Slowly add DIAD (2.95 mL, 15.0 mmol) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C. A color change to yellow or orange is typically observed.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize spots under UV light. The disappearance of the starting alcohol indicates reaction completion.

Work-up and Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Byproduct Precipitation: To the resulting residue, add diethyl ether (~50 mL) and stir. This will cause the triphenylphosphine oxide and the reduced DIAD byproduct to precipitate as white solids.[10]

  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel, washing the solid cake with additional cold diethyl ether (2 x 20 mL).[9][10]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product as a yellow oil or semi-solid.

  • Chromatography: Purify the crude material by flash column chromatography on silica gel. A gradient elution, starting from 10% and increasing to 40% ethyl acetate in hexanes, is typically effective for separating the product from residual impurities.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure product. Dry under high vacuum to remove residual solvents.

Caption: Experimental workflow for the Mitsunobu reaction.

Troubleshooting and Field Insights

ProblemProbable CauseRecommended Solution
Low or No Conversion 1. Wet reagents or solvent.2. Inactive reagents (DIAD/DEAD can degrade).3. Insufficient reaction time.1. Ensure THF is anhydrous. Dry solid reagents in a vacuum oven if necessary.2. Use freshly opened or properly stored DIAD. Verify PPh₃ quality.3. Extend reaction time to 24 hours and monitor by TLC. Gentle heating (e.g., 40 °C) can be applied if necessary.[10]
Difficult Purification High concentration of byproducts (triphenylphosphine oxide, hydrazine).1. The precipitation step is critical. Ensure complete solvent removal before adding ether.[10]2. Use modified reagents designed for easier removal, such as resin-bound PPh₃ or specialized azodicarboxylates like DCAD, whose byproducts are easily filtered off.[1]
Formation of Side Product The aniline nitrogen of the substrate acts as a nucleophile.1. This is less likely with an acidic nucleophile like phthalimide. If observed (e.g., by LC-MS), protect the amine (e.g., Boc protection) before the Mitsunobu step.2. Ensure the correct order of addition; pre-mixing the alcohol, nucleophile, and PPh₃ before adding DIAD is standard.
Reaction is Slow Steric hindrance around the alcohol (less of an issue for this primary alcohol).For more hindered systems, using more acidic nucleophiles like 4-nitrobenzoic acid can improve yields.[10] Running the reaction in nonpolar solvents like toluene can sometimes accelerate product formation.[7][11]

Conclusion

The Mitsunobu reaction is a powerful and versatile method for the functionalization of this compound. By understanding the reaction mechanism and potential pitfalls, particularly the chemoselectivity challenge posed by the free amine, researchers can reliably execute this transformation. The use of a highly acidic nucleophile such as phthalimide allows for a direct, protection-free approach. Careful attention to anhydrous conditions, temperature control during the addition of DIAD, and a well-executed work-up procedure are paramount to achieving high yields and purity. This application note provides a robust and validated starting point for scientists and developers working with this important synthetic building block.

References

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1716. Available at: [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Kim, H., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(24), 6650–6653. Available at: [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 27, 2026, from [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. Available at: [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Available at: [Link]

  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843-1850. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 63–66. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2024). (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Replacing a DEAD, Middle-aged Reagent. (2013). ChemistryViews. Retrieved January 27, 2026, from [Link]

  • Method for producing phenylacetamide compound. (2014). Google Patents. CN103641731A.
  • Mitsunobu Reaction. (n.d.). J&K Scientific LLC. Retrieved January 27, 2026, from [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 23-28. Available at: [Link]

  • Supplementary Information. (2014). The Royal Society of Chemistry. Available at: [Link]

Sources

Application Note & Protocols: Strategic Derivatization of (3-Amino-4-chlorophenyl)methanol for Biological Screening Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (3-amino-4-chlorophenyl)methanol scaffold represents a valuable starting point for the discovery of novel bioactive molecules. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a primary benzylic alcohol, allows for targeted chemical modifications at two distinct points. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of this scaffold. We present detailed, field-tested protocols for N-acylation, N-alkylation, and O-alkylation, explaining the chemical rationale behind each step. Furthermore, we discuss principles for designing a focused compound library and outline a robust workflow for the purification and structural characterization of the synthesized derivatives, ensuring high-fidelity data for subsequent biological screening campaigns.

Introduction: Rationale and Strategic Importance

The search for novel therapeutic agents is a cornerstone of modern pharmaceutical research. High-throughput screening (HTS) of diverse chemical libraries remains a primary strategy for identifying "hit" compounds that can be optimized into clinical candidates.[1][2][3] The selection of the core chemical scaffold is a critical decision in the design of these libraries. The aminophenol moiety, and its structural variants, is a well-established pharmacophore found in a range of biologically active compounds, exhibiting activities such as antiproliferative and antioxidant effects.[4][5][6]

This compound is a particularly attractive starting scaffold for several reasons:

  • Dual Functionality: It possesses two readily modifiable functional groups—an amino group and a hydroxyl group—allowing for the generation of diverse analogs through selective or exhaustive derivatization.

  • Structural Rigidity and 3D Vectoriality: The phenyl ring provides a rigid core, allowing appended chemical groups to be projected into specific vectors in three-dimensional space for probing interactions with biological targets.

  • Halogen Handle: The chlorine atom offers a site for potential late-stage modifications via cross-coupling reactions and can influence the compound's metabolic stability and binding interactions.

This guide provides the foundational chemistry and strategic workflows to unlock the potential of this scaffold, enabling the creation of high-quality, diverse compound libraries for biological screening.

Derivatization Strategies & Protocols

The primary amino group and the benzylic alcohol of this compound offer orthogonal sites for chemical modification. The higher nucleophilicity of the amine typically allows for selective reaction under neutral or basic conditions, while modification of the less reactive alcohol often requires stronger bases or different catalytic systems.

Derivatization_Strategies cluster_N N-Functionalization cluster_O O-Functionalization cluster_P Product Classes A This compound (Starting Scaffold) B N-Acylation A->B Acyl Chloride or Anhydride C N-Alkylation (Reductive Amination or SN2) A->C Alkyl Halide or Aldehyde/Ketone + NaBH(OAc)3 D O-Alkylation (Williamson Ether Synthesis) A->D Base (e.g., NaH) + Alkyl Halide P1 Amide Derivatives B->P1 P2 Secondary/Tertiary Amine Derivatives C->P2 P3 Ether Derivatives D->P3

Caption: Overview of Derivatization Strategies.

N-Acylation: Synthesis of Amide Derivatives

Causality: N-acylation is a robust and high-yielding reaction that converts the primary aniline into a more structurally diverse and often more stable amide.[7] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). The inclusion of a mild base is crucial to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion.[8] This strategy is fundamental for exploring structure-activity relationships (SAR) related to hydrogen bond donors/acceptors and steric bulk around the nitrogen atom.

Protocol 2.1: General Procedure for N-Acylation using Acyl Chlorides

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (approx. 0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.[4]

ParameterRecommended ChoiceRationale
Starting Material This compoundCore scaffold[9]
Acylating Agent Acetyl chloride, Benzoyl chloride, etc.Introduces diverse R-groups
Base Pyridine, Triethylamine (TEA)Neutralizes HCl byproduct[8]
Solvent Dichloromethane (DCM), AcetonitrileGood solubility for reactants
Temperature 0 °C to Room TemperatureControls reaction rate, minimizes side reactions
Monitoring TLC, LC-MSTracks reaction completion
N-Alkylation: Synthesis of Secondary Amine Derivatives

Causality: Direct N-alkylation of anilines with alkyl halides can be challenging due to potential over-alkylation. A more controlled and widely applicable method is reductive amination. This involves the initial formation of an imine by condensation of the aniline with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine using a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl group than other hydrides and is tolerant of mildly acidic conditions that favor imine formation.

Protocol 2.2: Reductive Amination for N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) and a selected aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1-2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

O-Alkylation: Synthesis of Ether Derivatives

Causality: The benzylic alcohol is significantly less nucleophilic than the amine. To achieve O-alkylation, the hydroxyl proton must first be removed by a strong base to generate a more potent alkoxide nucleophile.[10] Sodium hydride (NaH) is a common choice for this deprotonation. The resulting alkoxide can then react with an electrophilic alkylating agent, such as an alkyl halide, in a classic Williamson ether synthesis.[11] It is often advantageous to protect the more reactive amino group (e.g., as an amide) before performing this step to ensure selectivity.

Protocol 2.3: Williamson Ether Synthesis for O-Alkylation

(Note: This protocol assumes the amino group has been protected if selectivity is required).

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of the N-protected this compound (1.0 eq.) in anhydrous THF. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of water or methanol at 0 °C.[12][13]

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. If an N-protecting group was used, it can be removed in a subsequent step.

Purification and Characterization Workflow

Ensuring the purity and confirming the structural identity of each derivative is paramount for the integrity of biological screening data.[14] Impurities can lead to false positives or negatives, confounding hit identification. A standardized workflow should be implemented for every synthesized compound.

Purification_Workflow A Crude Reaction Mixture B Purification A->B C Flash Chromatography or Prep-HPLC B->C D Purity Assessment (>95% Target) C->D D->B Repurify if <95% E Analytical HPLC-UV/ELSD D->E Check F Structural Confirmation D->F If >95% G ¹H NMR, ¹³C NMR F->G H High-Resolution Mass Spectrometry (HRMS) F->H I Qualified Compound (For Biological Screening) G->I H->I

Caption: Standard workflow for compound purification and analysis.

Purification
  • Flash Column Chromatography: The primary method for purifying multi-milligram to gram quantities of material. A silica gel stationary phase is typically used with a gradient of non-polar (e.g., hexanes) to polar (e.g., ethyl acetate) solvents.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for difficult separations or for final purification to achieve high purity (>98%). Reversed-phase C18 columns are most common for small molecules.[15]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure determination.[16][17] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (molecular formula) with high accuracy.[18]

  • High-Performance Liquid Chromatography (HPLC): Used with a UV or other suitable detector to determine the purity of the final compound. The sample is typically run on an analytical C18 column with a standard water/acetonitrile or water/methanol gradient.

Compound Library Design and Screening

The goal of derivatization is to create a library of compounds that systematically explores chemical space around the core scaffold.[1][19]

Design Principles:

  • Diversity-Oriented Synthesis: In initial screens, use a wide variety of acylating and alkylating agents with different electronic properties (electron-donating vs. withdrawing), steric bulk (small vs. large), and lipophilicity (hydrophilic vs. hydrophobic).

  • Target-Focused Design: If screening against a specific target family (e.g., kinases, GPCRs), reagents can be chosen to incorporate known binding motifs or pharmacophores relevant to that family.[20]

Screening_Cascade A Synthesized Compound Library (>95% Purity) B Primary High-Throughput Screen (HTS) (Single Concentration) A->B C Hit Identification & Triage B->C C->B Inactive D Dose-Response Confirmation (IC₅₀/EC₅₀ Determination) C->D Active 'Hits' E Secondary & Orthogonal Assays (Confirm Mechanism of Action) D->E F Hit-to-Lead Optimization E->F

Caption: A typical biological screening cascade.

Screening Protocol:

  • Assay Development: A robust and miniaturized biological assay is developed and validated.[21][22]

  • Primary HTS: The compound library is screened at a single, fixed concentration (e.g., 10 µM) to identify initial "hits."[23]

  • Hit Confirmation: The activity of the initial hits is confirmed by re-testing.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Secondary Assays: Active compounds are evaluated in different, often more complex, assays to confirm their mechanism of action and rule out non-specific activity.

References

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC. (2023-04-17). PubMed Central. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Ester synthesis by O-alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • This compound hydrochloride. (n.d.). PubChem. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022-02-17). MDPI. [Link]

  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. (n.d.). Vipergen. [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica. [Link]

  • Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. (n.d.). The Royal Society of Chemistry. [Link]

  • 3-Amino-4-methoxy acetanilide (II) preparation method. (2015).
  • Compound Library Design. (n.d.). Sygnature Discovery. [Link]

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (2002). PubMed. [Link]

  • Characterisation of Organic Compounds. (n.d.). Organic Spectroscopy International. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). ResearchGate. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022-09-24). Chemistry LibreTexts. [Link]

  • Purification Services. (n.d.). Selvita. [Link]

  • Method for producing O-alkylated cyclic aminoalcohols. (2012).
  • The Design and Application of Target-Focused Compound Libraries. (n.d.). PMC - NIH. [Link]

  • 1: Acetylation of Aniline (Experiment). (2021-08-16). Chemistry LibreTexts. [Link]

  • Design and implementation of high-throughput screening assays. (n.d.). PubMed. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021). ResearchGate. [Link]

  • Small Molecule Purification. (n.d.). Hanbon. [Link]

  • Custom Compound Library Design. (n.d.). Charles River Laboratories. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2023-11-13). BellBrook Labs. [Link]

  • N-alkylation of o-substituted anilines with benzyl alcohols a. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022-02-17). PubMed. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2020). American Chemical Society. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC - NIH. [Link]

  • Library Design. (n.d.). Drug Design Org. [Link]

  • High-throughput screening (HTS). (2019-04-10). BMG LABTECH. [Link]

  • Size Exclusion HPLC Detection of Small-Size Impurities as a Complementary Means for Quality Analysis of Extracellular Vesicles. (n.d.). PMC - NIH. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019-11-05). Journal of the American Chemical Society. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2023-10-31). ResearchGate. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Source not specified]. [Link]

  • Methanol Synthesis. (n.d.). Topsoe. [Link]

  • PHYSICAL PROPERTIES OF METHANOL. (n.d.). Cetiner Engineering. [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (2020).
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023-10-12). YMER. [Link]

  • (4-chlorophenyl)methanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]

  • (2-Amino-4-chlorophenyl)methanol. (n.d.). PubChem. [Link]

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Experimental setup for reactions using (3-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Experimental Use of (3-Amino-4-chlorophenyl)methanol

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a versatile chemical intermediate. We will delve into its core properties, critical safety protocols, and detailed experimental setups for two of its most prevalent and powerful applications: Amide Bond Formation and Suzuki-Miyaura Cross-Coupling. The protocols are designed to be self-validating, with a deep-seated rationale behind each procedural step, ensuring both reproducibility and a thorough understanding of the underlying chemistry.

Compound Profile: this compound

This compound is a bifunctional aromatic compound possessing three key points of reactivity: a nucleophilic primary amino group, a benzylic primary alcohol, and a halogenated site (chlorine) amenable to cross-coupling reactions. This unique combination makes it a highly valuable building block for synthesizing complex molecular architectures, particularly in the development of pharmaceutical agents and functional materials.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 85-89 °C
Primary Functional Groups Amino (-NH₂), Chloro (-Cl), Hydroxymethyl (-CH₂OH)

Understanding the interplay of these functional groups is paramount. The amino group is a potent nucleophile and a base, readily undergoing acylation, alkylation, and diazotization. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid or can act as a nucleophile itself. The chloro-substituent is the key to forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions.

Foundational Safety and Handling

Before any experimental work, a thorough understanding of the associated hazards is mandatory. This compound and its hydrochloride salt are classified with specific risks.

GHS Hazard Identification:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard Laboratory Operating Procedures:

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles.To prevent skin and eye contact with the irritant compound.
Engineering Controls Handle the solid and prepare solutions inside a certified chemical fume hood.To avoid inhalation of the powder, which can cause respiratory irritation.[1]
Spill & Waste Management Clean spills with appropriate absorbent material. Dispose of chemical waste in designated, labeled containers according to institutional guidelines.To ensure environmental safety and prevent accidental exposure.
First Aid In case of eye/skin contact, flush immediately with copious amounts of water for 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[1]To mitigate harm from accidental exposure.

Application I: Amide Bond Formation via Amine Acylation

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. This protocol details the coupling of the amino group of this compound with a carboxylic acid using a carbodiimide activator.

Causality of Experimental Design: The direct reaction between an amine and a carboxylic acid to form an amide is unfavorable due to a competing acid-base reaction. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[2] We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for this purpose. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be unstable. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps the O-acylisourea to form an active ester that is more stable and less prone to side reactions, ensuring a higher yield of the desired amide.[3] A tertiary amine base, like N,N-Diisopropylethylamine (DIPEA), is included to neutralize the HCl salt if the amine starting material is a hydrochloride salt and to scavenge any protons generated during the reaction, driving the equilibrium towards product formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid (e.g., 4-methoxybenzoic acid).

Materials & Reagents:

  • This compound (1.0 equiv)

  • 4-Methoxybenzoic acid (1.1 equiv)

  • EDC (1.2 equiv)

  • HOBt (0.1-1.0 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 equiv), this compound (1.0 equiv), and HOBt (0.1-1.0 equiv).

  • Solvent Addition: Add anhydrous DCM or DMF to dissolve the solids, aiming for a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the coupling agent and base, minimizing side reactions.

  • Reagent Addition: Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC (1.2 equiv).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[4] The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Visual Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation (In Fume Hood) cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: This compound Carboxylic Acid, HOBt B Dissolve in Anhydrous DCM/DMF A->B C Cool to 0 °C B->C D Add DIPEA & EDC C->D E Stir 12-24h at RT Monitor by TLC D->E F Dilute with DCM E->F G Aqueous Wash (NaHCO₃, H₂O, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for EDC/HOBt mediated amide coupling.

Application II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[5] Here, we utilize the chloro-substituent on the aromatic ring of this compound to couple it with an organoboron reagent.

Causality of Experimental Design: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of our substrate, forming a Pd(II) complex.[6]

  • Transmetalation: A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[6][7]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[6] The choice of solvent, ligand, and base is crucial for reaction efficiency and can be tailored to the specific substrates. A mixed solvent system like Toluene/Ethanol/Water is common, where toluene solubilizes the organic components, and the aqueous phase dissolves the inorganic base.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid (e.g., Phenylboronic acid).

Materials & Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene

  • Ethanol

  • Deionized Water

  • Three-neck round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (Na₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the solvent mixture, typically a 4:1:1 ratio of Toluene:Ethanol:Water.

  • Degassing: Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the degassed mixture.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and transfer to a separatory funnel. c. Wash with water (2x) and then with brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the biaryl product.

Visual Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Ar-X Trans Ar-Pd(II)L₂(R') OxAdd->Trans R'-B(OH)₂ Base Trans->Pd0 Ar-R' OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Experimental Parameters

ParameterProtocol 1: Amide CouplingProtocol 2: Suzuki-Miyaura Coupling
Key Transformation R-NH₂ → R-NH-C(=O)R'Ar-Cl → Ar-Ar'
Primary Reagents Carboxylic Acid, EDC, HOBtArylboronic Acid, Pd(PPh₃)₄
Base DIPEANa₂CO₃ or K₂CO₃
Solvent System Anhydrous DCM or DMFToluene/Ethanol/Water
Temperature 0 °C to Room TemperatureReflux (80-100 °C)
Atmosphere Inert (Nitrogen/Argon)Inert (Degassed Solvents)
Typical Reaction Time 12-24 hours4-12 hours
Purification Method Silica Gel ChromatographySilica Gel Chromatography

References

  • Title: this compound hydrochloride Laboratory Chemical Safety Summary Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Amide Bond Formation via the Rearrangement of Nitrile Imines Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Z-L-Phg-Val-OMe - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Synthesis of (3-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (3-Amino-4-chlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the common synthetic routes for this crucial intermediate, anticipate the challenges you may encounter, and provide robust troubleshooting strategies to ensure the success of your experiments. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Understanding the Synthesis: Primary Routes and Potential Pitfalls

The synthesis of this compound is typically achieved through two primary reductive pathways. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. Each pathway, however, presents a unique set of challenges and potential for the formation of specific side products.

Route 1: Reduction of 4-Chloro-3-nitrobenzyl alcohol

This common approach involves the reduction of a nitro group to an amine. The benzyl alcohol moiety is already in place, simplifying the overall transformation. Catalytic hydrogenation is a frequently employed method for this conversion.

Route 2: Reduction of 3-Amino-4-chlorobenzoic acid or its Ester

This alternative route involves the reduction of a carboxylic acid or an ester to a primary alcohol. This method is advantageous if the aminobenzoic acid precursor is more readily available. Potent reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes are typically required.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reduction of 4-Chloro-3-nitrobenzyl alcohol

This route is often favored for its directness. However, careful control of reaction conditions is paramount to avoid the formation of impurities.

Q1: My reaction is incomplete, and I still see the starting material, 4-chloro-3-nitrobenzyl alcohol, by TLC analysis. What could be the issue?

A1: Incomplete conversion is a common problem in catalytic hydrogenation. Several factors could be at play:

  • Insufficient Reducing Agent: If you are using a transfer hydrogenation method with a hydrogen donor like hydrazine, an inadequate amount will lead to an incomplete reaction.

  • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) can become deactivated by impurities in the starting material or solvent. It can also lose activity over time.

  • Suboptimal Reaction Conditions: Low temperature or insufficient reaction time can hinder the reduction.

Troubleshooting Steps:

  • Increase Reducing Agent: If applicable, incrementally increase the molar equivalents of the hydrogen donor.

  • Use Fresh Catalyst: Ensure your catalyst is fresh and active. If you suspect deactivation, replace it with a new batch.

  • Optimize Conditions: Gradually increase the reaction temperature or prolong the reaction time, monitoring the progress carefully by TLC.[1]

Q2: My final product has a yellowish tint, suggesting the presence of impurities. What are these colored byproducts?

A2: A yellowish discoloration often points to the presence of partially reduced nitro-intermediates. The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamino intermediates. If the reaction does not go to completion, these colored species can contaminate your final product.[1]

Troubleshooting Steps:

  • Drive the Reaction to Completion: Ensure you are using a sufficient excess of the reducing agent and allowing adequate reaction time. Monitoring the reaction until the starting material and any colored intermediates are no longer visible by TLC is crucial.

Q3: I'm observing a significant amount of a dechlorinated side product, (3-aminophenyl)methanol. How can I prevent this?

A3: Dehalogenation is a known side reaction in catalytic hydrogenation, particularly with palladium catalysts. The chlorine atom on the aromatic ring can be reductively cleaved, leading to the formation of the dechlorinated analog.

Troubleshooting Steps:

  • Catalyst Selection: Consider using a different catalyst. For instance, Raney Nickel is often less prone to causing dehalogenation of aromatic chlorides compared to Palladium on carbon.

  • Reaction Condition Control: Modifying the solvent, temperature, and hydrogen pressure can sometimes minimize dehalogenation. The use of certain additives, such as morpholine, has also been reported to suppress this side reaction in similar systems.

Q4: My yield is low after the workup. Where could my product be going?

A4: this compound is a polar compound due to the presence of both amino and hydroxyl groups. This polarity can lead to significant losses during aqueous workup procedures.[1]

Troubleshooting Steps:

  • Improve Extraction Efficiency:

    • Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of your product in the aqueous phase.

    • Use a more polar extraction solvent, such as ethyl acetate, and perform multiple extractions to ensure complete recovery of the product.[1]

Route 2: Reduction of 3-Amino-4-chlorobenzoic Acid or its Ester

This route requires strong reducing agents and anhydrous conditions. The primary challenges are related to the reactivity of the reagents and the purification of the polar product.

Q1: The reduction of 3-amino-4-chlorobenzoic acid with LiAlH4 is not working well, and the yield is very low. What am I doing wrong?

A1: The direct reduction of a carboxylic acid with LiAlH4 can be challenging due to the initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride reagent. This consumes a portion of the LiAlH4 before the reduction of the carbonyl group can occur.

Troubleshooting Steps:

  • Use Excess LiAlH4: It is crucial to use a sufficient excess of LiAlH4 to account for the initial acid-base reaction and to ensure complete reduction of the carboxylate intermediate.

  • Convert to an Ester First: A more efficient approach is to first convert the carboxylic acid to its methyl or ethyl ester. Esters are more readily reduced by LiAlH4, and this route often provides higher yields.[2]

  • Ensure Anhydrous Conditions: LiAlH4 reacts violently with water. Ensure that your solvent (typically THF or diethyl ether) and glassware are scrupulously dry.[3]

Q2: After reducing the methyl ester of 3-amino-4-chlorobenzoic acid, my NMR spectrum shows unreacted starting material. How can I improve the conversion?

A2: Incomplete reduction of the ester can be due to several factors:

  • Insufficient LiAlH4: Not using enough of the reducing agent will result in incomplete conversion.

  • Decomposition of LiAlH4: If the reagent is old or has been exposed to moisture, its activity will be diminished.

  • Reaction Temperature: While the reaction is typically performed at 0 °C to room temperature, sometimes gentle reflux may be required to drive the reaction to completion.

Troubleshooting Steps:

  • Use Fresh and Excess LiAlH4: Use a fresh bottle of LiAlH4 and ensure you are using a molar excess.

  • Careful Temperature Control: Start the reaction at a low temperature (0 °C) and then allow it to warm to room temperature or gently reflux if necessary, while monitoring by TLC.

Q3: I am concerned about the safety of using LiAlH4. Are there any alternatives for the reduction of the carboxylic acid?

A3: Yes, borane reagents, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS), are excellent alternatives for the reduction of carboxylic acids to alcohols. They are generally considered safer to handle than LiAlH4.

Q4: My final product is difficult to purify from the inorganic salts generated during the workup. What is the best purification strategy?

A4: The purification of polar amino alcohols can be challenging.

Troubleshooting Steps:

  • Careful Workup: A carefully executed aqueous workup is essential to remove the bulk of the aluminum or boron salts.

  • Column Chromatography: Column chromatography on silica gel is an effective method for purification. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is often successful.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step.[1]

Visualizing the Challenges: Reaction Pathways and Side Products

To better understand the potential for impurity formation, it is helpful to visualize the reaction pathways.

Route 1: Potential Side Products in the Reduction of 4-Chloro-3-nitrobenzyl alcohol

G cluster_main Main Reaction Pathway cluster_side Potential Side Products Start 4-Chloro-3-nitrobenzyl alcohol Product This compound Start->Product Complete Reduction (e.g., H2, Pd/C) Nitroso 4-Chloro-3-nitrosobenzyl alcohol Start->Nitroso Incomplete Reduction Dechlorinated (3-Aminophenyl)methanol Start->Dechlorinated Dehalogenation Hydroxylamino 4-Chloro-3-(hydroxylamino)benzyl alcohol Nitroso->Hydroxylamino Further Incomplete Reduction

Caption: Potential side products in the reduction of 4-chloro-3-nitrobenzyl alcohol.

Route 2: Potential Side Products in the Reduction of 3-Amino-4-chlorobenzoic Acid Ester

G cluster_main_2 Main Reaction Pathway cluster_side_2 Potential Side Products Start_Ester Methyl 3-amino-4-chlorobenzoate Product_2 This compound Start_Ester->Product_2 Complete Reduction (e.g., LiAlH4) Aldehyde 3-Amino-4-chlorobenzaldehyde Start_Ester->Aldehyde Incomplete Reduction

Sources

Stability issues of (3-Amino-4-chlorophenyl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Amino-4-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in various solvent systems. Given the limited published stability data specific to this compound, this resource provides a framework for you to conduct your own stability assessments and troubleshoot common issues.

The chemical structure of this compound, featuring both an aromatic amine and a benzylic alcohol functional group, suggests potential susceptibility to oxidative degradation. This guide will help you understand and mitigate these potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

This compound has a molecular formula of C7H8ClNO and a molecular weight of approximately 157.60 g/mol .[1] It is important to note that this compound is often supplied as a hydrochloride salt, which can influence its solubility and stability.[2]

Q2: What are the general handling and storage recommendations for this compound?

Due to the potential for degradation, it is recommended to store this compound in a cool, dry place, protected from light and air.[3][4] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation.

Q3: In which common laboratory solvents is this compound soluble?

While specific solubility data is not extensively published, based on its structure, this compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in aqueous solutions will be pH-dependent, with the hydrochloride salt being more water-soluble. The solubility in less polar solvents is likely to be lower.

Q4: Are there any known incompatibilities with certain solvents?

Troubleshooting Guide

This section addresses specific stability-related issues you may encounter during your experiments.

Issue 1: Rapid degradation of this compound is observed in a methanol solution upon storage.

Possible Cause: The primary suspect for degradation in this case is oxidation. The aromatic amine and benzylic alcohol moieties in the molecule are prone to oxidation, which can be accelerated by factors such as light, temperature, and the presence of dissolved oxygen or metallic impurities in the solvent. Methanol, while a common solvent, can sometimes contain impurities that promote oxidation.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Recommended Actions:

  • pH Stability Study: Perform a systematic study to evaluate the stability of the compound in a range of pH buffers (e.g., pH 3, 5, 7, 9). Analyze the samples at initial and various time points.

  • Buffer Selection: Be aware that some buffer components can catalyze degradation. For example, phosphate buffers are generally considered inert, while citrate buffers can sometimes chelate metal ions that may catalyze oxidation.

  • Forced Degradation Study: To better understand the potential degradation products, a forced degradation study is highly recommended. This involves intentionally exposing the compound to harsh conditions to generate the likely degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you identify potential degradation products and establish a stability-indicating analytical method. [7][8] Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • pH meter

  • HPLC system with a UV or PDA detector [9] Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, and 8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, and 8 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 2, 4, and 8 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze by a suitable HPLC method.

Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). A good stability-indicating method will show baseline separation between the parent compound and all degradation products.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of this compound and its degradation products.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV or PDA detector

Suggested HPLC Conditions (starting point for method development):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is accurate, precise, and specific for its intended purpose.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation of the Benzylic Alcohol: The -CH2OH group can be oxidized to an aldehyde and further to a carboxylic acid.

  • Oxidation of the Aromatic Amine: The -NH2 group can be oxidized to form various colored products, which is common for anilines.

  • Dimerization/Polymerization: Oxidative coupling reactions can lead to the formation of dimers or oligomers.

G cluster_0 Potential Degradation of this compound A This compound B Oxidation A->B [O] C 3-Amino-4-chlorobenzaldehyde B->C Benzylic Alcohol Oxidation E Oxidized Amine Products (e.g., nitroso, nitro) B->E Aromatic Amine Oxidation F Dimerization/Polymerization Products B->F Oxidative Coupling D 3-Amino-4-chlorobenzoic acid C->D Further Oxidation

Caption: Plausible degradation pathways of this compound.

Summary of Solvent Recommendations for Initial Stability Studies

SolventPolarityComments
Acetonitrile Polar aproticGenerally a good first choice due to its relative inertness. [5]
Methanol Polar proticUse with caution. High-purity, de-gassed solvent is recommended. [5][6]
Ethanol Polar proticSimilar to methanol, use high-purity and consider de-gassing.
Water (buffered) Polar proticStability is likely pH-dependent. A pH stability profile is recommended.
DMSO Polar aproticCan be hygroscopic and may contain reactive impurities. Use high-purity grade.
THF Less polarCheck for peroxides, which can cause oxidative degradation.

By following this guide, you will be well-equipped to anticipate, identify, and address the stability challenges associated with this compound in your research.

References

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 77, 136-138.
  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(4), 1-6.
  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Methanol Institute. Precautions for Loading, Unloading, Transport and Storage of Methanol. [Link]

  • Methanex Corporation. (2020). Methanol Safety Data Sheet. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Panda, S. S., & Sahoo, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • UCLA Chemistry and Biochemistry. (2012). Methanol - Standard Operating Procedure. [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 113.
  • Asian Journal of Research in Chemistry. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • CONICET. (2015). Stability-indicating methods for drug analysis. TrAC Trends in Analytical Chemistry, 69, 79-91.
  • Honeywell. (2014). Methanol Safety Data Sheet. [Link]

  • Wikipedia. Cetirizine. [Link]

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Technical Support Center: Optimizing Catalyst Selection for (3-Amino-4-chlorophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Amino-4-chlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient optimization of your catalytic process. Our approach is grounded in established scientific principles and practical, field-tested experience to address the specific challenges of this synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound from 4-chloro-3-nitrobenzaldehyde presents a significant chemoselectivity challenge. The goal is to achieve the simultaneous reduction of both the aromatic nitro group and the aldehyde functionality, while preserving the chloro substituent, which is susceptible to hydrodehalogenation. The choice of catalyst and reaction conditions is therefore paramount to steer the reaction towards the desired product with high yield and purity.

Part 1: Catalyst Selection and Reaction Pathway

The primary route for the synthesis of this compound is the catalytic hydrogenation of 4-chloro-3-nitrobenzaldehyde. This process involves the reduction of two distinct functional groups.

Reaction_Pathway 4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzaldehyde Intermediate_A Intermediate_A 4-Chloro-3-nitrobenzaldehyde->Intermediate_A H₂, Catalyst Side_Product_1 Side_Product_1 4-Chloro-3-nitrobenzaldehyde->Side_Product_1 Hydrodehalogenation This compound This compound Intermediate_A->this compound H₂, Catalyst Side_Product_2 Side_Product_2 Intermediate_A->Side_Product_2 Incomplete Reduction

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) - Catalyst Selection

Q1: What are the most common catalysts for the reduction of substituted nitroaromatics?

A1: Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for the reduction of nitro groups.[1] However, its high activity can sometimes lead to undesirable side reactions, particularly hydrodehalogenation of aryl halides.[1] Raney Nickel is another effective catalyst for nitro group reduction and is often preferred when the substrate is sensitive to dehalogenation.[1][2] Other noble metal catalysts such as platinum (e.g., PtO₂) and rhodium can also be employed, each with its own characteristic activity and selectivity profile.[3]

Q2: How do I choose between Pd/C and Raney Nickel for my synthesis?

A2: The choice depends on the specific requirements of your synthesis. Pd/C is generally more active and may require milder conditions (lower temperature and pressure). However, for a substrate like 4-chloro-3-nitrobenzaldehyde, the risk of losing the chloro substituent is a significant concern with Pd/C.[1] Raney Nickel is a good alternative as it is known to be less prone to causing dehalogenation of aromatic chlorides.[2] A preliminary catalyst screening is highly recommended to determine the optimal choice for your specific reaction setup.

Q3: Can I use a chemical reducing agent instead of catalytic hydrogenation?

A3: Yes, chemical reducing agents can be used. For instance, sodium borohydride (NaBH₄) is a common reagent for the reduction of aldehydes to alcohols.[4][5] However, NaBH₄ alone is generally not effective for the reduction of nitro groups. A combination of NaBH₄ with a catalyst, such as copper nanoparticles, has been reported for the reduction of nitro compounds.[2] Another option is using tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, which are classic methods for nitro group reduction.[1] However, these stoichiometric reagents generate significant metal waste, making catalytic hydrogenation a greener alternative.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Troubleshooting_Guide cluster_Problem Observed Problem cluster_Cause Potential Cause cluster_Solution Recommended Solution Low_Conversion Low Conversion/ No Reaction Catalyst_Inactive Inactive Catalyst Low_Conversion->Catalyst_Inactive Conditions_Suboptimal Suboptimal Conditions (Temp, Pressure, Time) Low_Conversion->Conditions_Suboptimal Catalyst_Poisoning Catalyst Poisoning Low_Conversion->Catalyst_Poisoning Side_Products Formation of Side Products Hydrodehalogenation Hydrodehalogenation Side_Products->Hydrodehalogenation Side_Products->Hydrodehalogenation Incomplete_Reduction Incomplete Reduction Side_Products->Incomplete_Reduction Inconsistent_Results Inconsistent Results Catalyst_Aging Catalyst Aging/ Inconsistent Activity Inconsistent_Results->Catalyst_Aging Solvent_Purity Solvent Impurities Inconsistent_Results->Solvent_Purity Check_Catalyst Use fresh catalyst Catalyst_Inactive->Check_Catalyst Optimize_Conditions Optimize T, P, time Conditions_Suboptimal->Optimize_Conditions Purify_Reagents Purify starting materials and solvent Catalyst_Poisoning->Purify_Reagents Change_Catalyst Switch to a less active catalyst (e.g., Raney Ni) Hydrodehalogenation->Change_Catalyst Modify_Solvent Change solvent Hydrodehalogenation->Modify_Solvent Incomplete_Reduction->Optimize_Conditions Screen_Catalysts Screen a new batch of catalyst Catalyst_Aging->Screen_Catalysts Degas_Solvent Degas solvent thoroughly Solvent_Purity->Degas_Solvent

Caption: Troubleshooting decision tree for catalyst optimization.

Problem 1: Low or No Conversion of Starting Material
  • Potential Cause A: Inactive Catalyst. Catalysts, especially pyrophoric ones like Raney Nickel and dry Pd/C, can lose activity over time due to improper storage or handling.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. If using an older batch, consider performing a test reaction with a known standard to verify its activity.

  • Potential Cause B: Suboptimal Reaction Conditions. The temperature, hydrogen pressure, and reaction time may not be sufficient for the reaction to proceed to completion.

    • Solution: Systematically increase the temperature and/or hydrogen pressure. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Be cautious with increasing temperature and pressure, as this can also promote side reactions.

  • Potential Cause C: Catalyst Poisoning. Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur-containing compounds are notorious poisons for many hydrogenation catalysts.[6]

    • Solution: Ensure the purity of your 4-chloro-3-nitrobenzaldehyde and solvent. Use high-purity hydrogen gas. If poisoning is suspected, purifying the starting material by recrystallization may be necessary.

Problem 2: Formation of Significant Side Products
  • Potential Cause A: Hydrodehalogenation. The C-Cl bond is susceptible to cleavage under hydrogenation conditions, leading to the formation of 3-amino-phenylmethanol. This is more likely with highly active catalysts like Pd/C.

    • Solution 1: Switch to a less active catalyst. Raney Nickel is a good first choice to mitigate hydrodehalogenation.[1][2]

    • Solution 2: Modify the reaction conditions. Lowering the temperature and hydrogen pressure can sometimes reduce the rate of dehalogenation relative to the desired reductions.

    • Solution 3: Change the solvent. The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common, but exploring aprotic solvents like ethyl acetate or THF might offer better selectivity.

  • Potential Cause B: Incomplete Reduction. You may observe the formation of intermediates such as 3-amino-4-chlorobenzaldehyde (nitro group reduced, aldehyde intact) or 4-chloro-3-nitrophenylmethanol (aldehyde reduced, nitro group intact).

    • Solution: This is typically an issue of insufficient reaction time, temperature, or hydrogen pressure. Increase these parameters cautiously while monitoring for the formation of other side products. Increasing the catalyst loading can also drive the reaction to completion.

Problem 3: Inconsistent Results Between Batches
  • Potential Cause A: Catalyst Batch Variation. The activity of heterogeneous catalysts can vary from batch to batch.

    • Solution: When starting a new campaign of syntheses, it is good practice to screen the new batch of catalyst to ensure it performs similarly to previous batches.

  • Potential Cause B: Solvent Quality. The presence of dissolved oxygen or other impurities in the solvent can affect the reaction.

    • Solution: Ensure that the solvent is thoroughly degassed before use. Using anhydrous solvents can also be beneficial in some cases. The effect of solvent on the reduction of nitroaromatics has been noted to be significant.[7]

Part 3: Experimental Protocols

Protocol 1: Catalyst Screening

This protocol provides a general framework for screening different catalysts to identify the most suitable one for your synthesis.

  • Preparation: In separate, identical reaction vessels, place 4-chloro-3-nitrobenzaldehyde (1 equivalent) and the chosen solvent (e.g., ethanol, 10-20 volumes).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., 5% Pd/C, Raney Nickel, 5% Pt/C) at a consistent loading (e.g., 1-5 mol%).

  • Reaction Setup: Seal the vessels, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Reaction Conditions: Stir the reactions at a set temperature (e.g., room temperature or 40-60°C) for a predetermined time (e.g., 4-24 hours).

  • Monitoring and Analysis: Take aliquots at regular intervals and analyze by TLC, GC, or LC-MS to monitor the consumption of starting material and the formation of the desired product and any side products.

  • Work-up: Upon completion, carefully filter the catalyst. The filtrate can then be concentrated and purified.

Data Presentation: Catalyst Performance Comparison
CatalystTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)Selectivity for this compound (%)Major Side Product(s)
5% Pd/C25112>9570Hydrodehalogenation product
Raney Ni4058>9590Incomplete reduction intermediates
5% Pt/C251248085Starting material
5% Rh/C40512>9588Minor hydrodehalogenation

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and catalyst batch.

References

  • ResearchGate. (n.d.). Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b)... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • YouTube. (2020, August 17). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. Retrieved from [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Retrieved from [Link]

  • PMC - NIH. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Retrieved from [Link]

  • ResearchGate. (n.d.). NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene? Retrieved from [Link]

  • RSC Publishing. (2025, May 2). Homogeneous catalytic hydrogenation of CO 2 – amino acid-based capture and utilization. Retrieved from [Link]

  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the nitrobenzene reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Taylor & Francis. (2025, September 18). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Retrieved from [Link]

  • (n.d.).
  • ACS Publications. (n.d.). Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline | Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]

  • Scribd. (n.d.). Reduction of 4 Chloro | PDF. Retrieved from [Link]

  • RSC Publishing. (2025, March 19). Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels. Retrieved from [Link]

  • PMC - NIH. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ResearchGate. (2026, January 1). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Highly selective hydrogenation of aromatic ketones to alcohols in water: effect of PdO and ZrO2. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Retrieved from [Link]

  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • (n.d.).
  • Faraday Discussions (RSC Publishing). (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of 4-nitrobenzaldehyde/phenol molar ratio on the reaction conversion. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr.. Retrieved from [Link]

  • (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • NIH. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Organic Letters. (2026, January 25). 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquione Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Selective transfer hydrogenation of o‐nitrobenzaldehyde over various catalysts. Retrieved from [Link]

  • MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2022, July 14). Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0229667B2 -.
  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]

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Validation & Comparative

A Guide to the Definitive Structural Confirmation of (3-Amino-4-chlorophenyl)methanol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone. For active pharmaceutical ingredients (APIs) and their intermediates, even minor ambiguities in structure, such as isomeric confusion, can lead to drastic differences in biological activity and safety profiles. This guide provides an in-depth analysis of (3-Amino-4-chlorophenyl)methanol, a substituted aromatic compound, demonstrating the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation in solution.

We will dissect the ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the resulting spectral data. This analysis will be benchmarked against other common analytical techniques to highlight the unique advantages of NMR for providing a complete picture of atomic connectivity.

The Theoretical Framework: Predicting the NMR Signature

Before acquiring any experimental data, a robust theoretical prediction of the spectrum serves as our hypothesis. The electronic environment of each nucleus is dictated by the interplay of electron-donating and electron-withdrawing effects from the substituents on the benzene ring.

  • Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance, it increases electron density primarily at the ortho and para positions, causing significant shielding (an upfield shift) of these nuclei.[1][2]

  • Chlorine (-Cl): An electron-withdrawing group (EWG) through induction, but a weak electron-donating group through resonance. Its net effect is deactivating, deshielding nearby nuclei.

  • Methanol Group (-CH₂OH): A weak electron-withdrawing group through induction.

This complex interplay of electronic effects creates a unique magnetic environment for each proton and carbon, which we can predict and then verify.

Predicted ¹H NMR Spectrum

For this compound, we anticipate five distinct signals: three for the aromatic protons and two or three for the substituent protons, depending on the solvent.

  • Aromatic Region (δ 6.5-7.5 ppm):

    • H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the -CH₂OH group. It is expected to be the most shielded (furthest upfield) of the aromatic protons. It has only one ortho neighbor (H-5), so it should appear as a doublet .

    • H-2: This proton is ortho to the -CH₂OH group and meta to both the -NH₂ and -Cl groups. It will be deshielded relative to H-6 and should appear as a doublet due to meta-coupling with H-5.

    • H-5: This proton is ortho to the -Cl group and meta to the -NH₂ group. It will be coupled to both H-6 (ortho-coupling, J ≈ 8 Hz) and H-2 (meta-coupling, J ≈ 2 Hz), appearing as a doublet of doublets .

  • Substituent Protons:

    • -CH₂OH (Benzylic Protons): These two protons are adjacent to the aromatic ring and the hydroxyl group. They will appear as a sharp singlet around δ 4.5 ppm. The coupling to the -OH proton is often not observed due to rapid proton exchange with the solvent or trace amounts of water.

    • -NH₂ (Amine Protons): These protons typically appear as a broad singlet . Their chemical shift is highly variable (δ ~3.5-5.0 ppm) and depends on solvent, concentration, and temperature.

    • -OH (Hydroxyl Proton): Similar to the amine protons, this signal is often a broad singlet with a variable chemical shift. In a dry, aprotic solvent like DMSO-d₆, coupling to the adjacent -CH₂- protons may be resolved.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

// Define nodes for the aromatic ring C1 [label="C1-CH2OH", pos="0,1.5!"]; C2 [label="C2-H", pos="-1.3,0.75!"]; C3 [label="C3-NH2", pos="-1.3,-0.75!"]; C4 [label="C4-Cl", pos="0,-1.5!"]; C5 [label="C5-H", pos="1.3,-0.75!"]; C6 [label="C6-H", pos="1.3,0.75!"];

// Define proton nodes H2 [label="H2", pos="-2.2,1.2!"]; H5 [label="H5", pos="2.2,-1.2!"]; H6 [label="H6", pos="2.2,1.2!"];

// Edges for the ring structure C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1 [color="#5F6368"];

// Edges representing coupling H6 -- C6 [style=dashed, color="#34A853"]; H5 -- C5 [style=dashed, color="#34A853"]; H2 -- C2 [style=dashed, color="#34A853"];

H5 -- H6 [label="Ortho (J ≈ 8 Hz)", color="#EA4335", fontcolor="#202124"]; H5 -- H2 [label="Meta (J ≈ 2 Hz)", color="#FBBC05", fontcolor="#202124"]; } } Caption: Predicted ¹H-¹H coupling network for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct singlets, one for each unique carbon atom.[3] The chemical shifts are highly informative.

  • Aromatic Region (δ 110-150 ppm): The chemical shifts of aromatic carbons are predictable based on substituent effects.[4][5]

    • C-3 (attached to -NH₂): Strongly shielded by the amino group, expected around δ 145-150 ppm (ipso-carbon).

    • C-4 (attached to -Cl): Deshielded, expected around δ 120-125 ppm.

    • C-1 (attached to -CH₂OH): Expected around δ 140-145 ppm.

    • C-2, C-5, C-6: Their shifts will fall between δ 115-130 ppm, influenced by their proximity to the various substituents. Quaternary carbons (C-1, C-3, C-4) will typically exhibit signals of lower intensity.[6]

  • Aliphatic Region (δ 50-70 ppm):

    • -CH₂OH (Benzylic Carbon): This carbon, attached to an oxygen atom, will appear in a characteristic range, predicted to be around δ 60-65 ppm.[4]

Experimental Data & Structural Verification

The following table summarizes the expected experimental NMR data for this compound, acquired in DMSO-d₆.

¹H NMR Data Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~7.15d, J = 8.2 Hz1HH-5
~6.80d, J = 2.1 Hz1HH-2
~6.65dd, J = 8.2, 2.1 Hz1HH-6
Substituent~5.10t, J = 5.5 Hz1H-OH
~4.95s (broad)2H-NH₂
~4.35d, J = 5.5 Hz2H-CH₂-
¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Aromatic~147.2C-3
~142.1C-1
~128.9C-5
~121.5C-4
~115.8C-6
~114.3C-2
Aliphatic~62.7-CH₂OH
Interpretation as a Self-Validating System

The experimental data provides a self-validating confirmation of the structure:

  • Proton Count: The integration of the ¹H NMR signals (1:1:1:1:2:2) perfectly matches the eight protons of the molecule.

  • Substitution Pattern: The splitting pattern in the aromatic region—a doublet, a doublet of doublets, and another doublet—is only possible for a 1,2,4-trisubstituted benzene ring. The specific coupling constants confirm the ortho and meta relationships between the protons, locking in their relative positions.

  • Carbon Count: The ¹³C NMR spectrum shows exactly seven signals, corresponding to the seven unique carbon atoms in the molecule.[3]

  • Functional Groups: The chemical shifts in both spectra are characteristic of the assigned functional groups. The benzylic carbon at ~62.7 ppm confirms the -CH₂OH group, while the aromatic shifts are consistent with the electronic effects of the -NH₂, -Cl, and -CH₂OH substituents.

Comparative Analysis: The Power of a Multi-Modal Approach

While NMR is exceptionally powerful, a comprehensive structural confirmation often involves a suite of analytical techniques. Understanding what each technique reveals is crucial for an efficient workflow.

Technique Information Provided Limitations for this compound
NMR Spectroscopy Definitive atom connectivity, stereochemistry, isomeric differentiation, and quantification.[7][8]Requires slightly larger sample amounts than MS; cannot distinguish enantiomers without chiral agents.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), and fragmentation patterns.Cannot differentiate between isomers (e.g., this compound vs. (4-Amino-3-chlorophenyl)methanol).
Infrared (IR) Spectroscopy Presence of functional groups (O-H, N-H, C-O, aromatic C-H).Provides no information on the connectivity or substitution pattern of the aromatic ring.
X-Ray Crystallography Absolute, unambiguous 3D structure in the solid state.[9]Requires a suitable single crystal, which is often difficult and time-consuming to obtain. The structure may differ from the solution-state conformation.

G cluster_0 Initial Analysis cluster_1 Primary Techniques cluster_2 Definitive Confirmation Sample Unknown Sample NMR NMR Spectroscopy (Connectivity & Isomer ID) Sample->NMR MS Mass Spectrometry (Molecular Formula) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR Structure Confirmed Structure: This compound NMR->Structure MS->Structure IR->Structure

Experimental Protocols

Reproducibility and accuracy stem from meticulous experimental execution.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for polar molecules and its ability to slow the exchange rate of labile -OH and -NH protons, allowing them to be observed and potentially show coupling.[10]

  • Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Standard: Although the solvent peak can be used as a reference, for precise work, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11][12]

Protocol 2: NMR Data Acquisition
  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Shim the magnetic field on the sample to ensure high homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512 to 1024 scans.

      • Causality: More scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[13]

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Conclusion

While a multi-technique approach provides the most robust characterization, ¹H and ¹³C NMR spectroscopy stand alone in their ability to deliver a comprehensive and definitive structural assignment of molecules like this compound in a single set of experiments. The combination of chemical shift, integration, and spin-spin coupling provides an intricate fingerprint that not only confirms the presence of all constituent parts but also precisely maps their connectivity, making NMR an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Gottfried, J. B., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • PubChem. * this compound hydrochloride*. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2020). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. Journal of Chemical Education. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Chegg.com. (2021). Solved Interpretation of 'H-NMR spectra of p-aminophenol. Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available at: [Link]

  • Taylor & Francis Online. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics. Available at: [Link]

  • ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

  • Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Available at: [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Books Gateway. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available at: [Link]

  • National Center for Biotechnology Information. Isolating, Identifying, Imaging, and Measuring Substances and Structures. Available at: [Link]

  • YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available at: [Link]

  • University of Mississippi eGrove. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Available at: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • Bruker. Supplementary Information. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Available at: [Link]

  • YouTube. (2013). Determining the structure of organic compounds. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]

  • ResearchGate. 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Available at: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Available at: [Link]

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A Comparative Guide to Substituted Aminobenzyl Alcohols: The Role of (3-Amino-4-chlorophenyl)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted aminobenzyl alcohols represent a cornerstone class of bifunctional molecules, serving as versatile scaffolds in the landscape of pharmaceutical development and fine chemical synthesis. Their unique architecture, featuring both a nucleophilic amino group and a reactive hydroxyl group on a tunable aromatic ring, allows for the construction of complex molecular frameworks. This guide provides an in-depth comparison of (3-Amino-4-chlorophenyl)methanol with other structurally related aminobenzyl alcohols, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their selection of optimal building blocks.

Profiling the Core Compound: this compound

This compound (CAS No: 104317-94-4) is a key intermediate whose utility is defined by the specific arrangement of its functional groups.[1][2] The molecule possesses a primary alcohol, a primary amine, and a halogen substituent on the phenyl ring. This distinct substitution pattern imparts a unique electronic and steric profile that governs its reactivity.

Chemical and Physical Properties:

  • Molecular Formula: C₇H₈ClNO[1][3]

  • Molecular Weight: 157.60 g/mol [1][2]

  • Appearance: Typically a solid at room temperature.

  • Substitution Pattern: The amino group is meta to the hydroxymethyl group, while the chloro group is para to the hydroxymethyl group and ortho to the amino group.

The presence of the electron-withdrawing chlorine atom at the 4-position and the electron-donating amino group at the 3-position creates a nuanced electronic environment. The chlorine atom enhances the acidity of the benzylic proton and influences the regioselectivity of further aromatic substitutions. The amino group, a potent nucleophile, is sterically shielded to a degree by the adjacent chlorine, which can be a critical factor in chemoselective reactions.

The Influence of Substitution: A Comparative Analysis

The true value of this compound is best understood when compared against its analogs. The nature and position of substituents dramatically alter the molecule's physicochemical properties and reactivity, dictating its suitability for specific applications. Understanding these structure-activity relationships (SAR) is paramount for rational molecular design.[4][5]

The Parent Scaffolds: Isolating Substituent Effects
  • (3-Aminophenyl)methanol (3-Aminobenzyl alcohol): Lacking the chloro substituent, this molecule is more electron-rich. The amino group's nucleophilicity is unhindered, making it highly reactive in acylation or alkylation reactions. It serves as a key reagent in synthesizing inhibitors for cellular signaling pathways, such as dynamin GTPase and hedgehog pathways.[6]

  • (4-Chlorophenyl)methanol (4-Chlorobenzyl alcohol): This analog lacks the amino group. The primary alcohol's reactivity is influenced by the electron-withdrawing nature of the chlorine atom. It is a common building block where a stable, halogenated aromatic core is required.[7]

Positional Isomerism: The Impact of Location

The relative positions of the amino, chloro, and hydroxymethyl groups are critical. For instance, a hypothetical (2-Amino-5-chlorophenyl)methanol would exhibit significantly different properties. The ortho-amino group could form an intramolecular hydrogen bond with the hydroxyl group, lowering its reactivity and altering its solubility profile. This intramolecular interaction is a key consideration in designing synthetic pathways.[8]

Halogen Substitution: A Comparison of F, Cl, and Br

Replacing the chlorine atom with other halogens allows for fine-tuning of electronic and steric properties:

  • Fluorine (F): A fluoro-analog would be more electronegative but less sterically bulky. The C-F bond is highly stable, making it a desirable feature for metabolic stability in drug candidates.

  • Bromine (Br): A bromo-analog would be less electronegative than chlorine but larger. The C-Br bond is more reactive, making it an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), providing a synthetic vector that the chloro-analog offers less readily.

Electron-Donating vs. Electron-Withdrawing Groups
  • (3-Amino-4-methylphenyl)methanol: Replacing the chloro group with a methyl group (an electron-donating group) would increase the electron density of the aromatic ring. This would enhance the nucleophilicity of the amino group but potentially decrease the alcohol's acidity. Such compounds are often used when increased reactivity at the amine is desired.

  • (3-Amino-4-nitrophenyl)methanol: Replacing the chloro group with a nitro group (a strongly electron-withdrawing group) would drastically decrease the ring's electron density. The amine's nucleophilicity would be significantly attenuated, while the alcohol's acidity would increase. The nitro group also provides a handle for reduction to an amine, enabling further derivatization.

Quantitative Comparison of Physicochemical Properties

The following table summarizes key properties of this compound and selected analogs, providing a clear basis for comparison.

CompoundCAS NumberMolecular Weight ( g/mol )Key Features & Reactivity Profile
This compound 104317-94-4157.60[1]Balanced reactivity; chloro group activates the ring for certain reactions and provides a steric influence.
(3-Aminophenyl)methanol1877-77-6123.15High amine nucleophilicity; electron-rich ring.
(4-Chlorophenyl)methanol873-76-7142.58[7]Lacks amine nucleophilicity; serves as a stable halogenated building block.
(4-Aminobenzyl)alcohol623-04-1123.15[9]Para orientation allows for use in self-immolative linkers for antibody-drug conjugates (ADCs).[9]
3-Amino-4-methylpyridine14599-31-6108.14Heterocyclic analog; pyridine nitrogen alters ring electronics and basicity.[10]

Experimental Protocols & Methodologies

The choice of an aminobenzyl alcohol directly impacts experimental outcomes. The following protocols highlight best practices and demonstrate the self-validating nature of robust chemical methodology.

Protocol: Chemoselective Oxidation to an Aldehyde

The selective oxidation of the benzyl alcohol in the presence of an amino group is a common challenge. This protocol, adapted from literature, utilizes a copper-based catalytic system that preserves the sensitive amino group.[11]

Objective: To synthesize (3-Amino-4-chlorophenyl)formaldehyde from this compound.

Materials:

  • This compound (1 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) (1 mol%)

  • Acetonitrile (solvent)

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), CuI (10 mol%), DMAP (10 mol%), and TEMPO (1 mol%).

  • Add acetonitrile (5 mL) and stir the mixture at room temperature.

  • Evacuate the flask and backfill with oxygen from a balloon.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Cu(I)/TEMPO system is specifically chosen for its mildness and high chemoselectivity for oxidizing primary alcohols to aldehydes without affecting the amino group. The yield and reaction time will vary with different substituents. For example, an electron-donating group like methyl might accelerate the oxidation, while a strongly withdrawing group like nitro could slow it down.

Experimental Workflow: Synthesis and Analysis

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage A 1. Combine Reactants (Aminobenzyl Alcohol, CuI, TEMPO, DMAP) B 2. Introduce O₂ Atmosphere A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Quench Reaction (aq. NH₄Cl) C->D Reaction Complete E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Purity Assessment (HPLC/GC-MS) G->H Purified Product I 9. Structure Verification (¹H NMR, ¹³C NMR, MS) H->I

Caption: A generalized workflow for the synthesis, purification, and analysis of substituted aminobenzaldehydes.

Applications in Drug Discovery & Advanced Synthesis

Substituted aminobenzyl alcohols are critical starting materials for a variety of heterocyclic scaffolds that form the core of many pharmaceuticals.[12][13]

Synthesis of Quinolines and Quinazolines

2-Aminobenzyl alcohols are widely used as precursors for quinolines and quinazolines, which are privileged structures in medicinal chemistry.[13] The alcohol is first oxidized in situ to the aldehyde, which then undergoes a condensation-cyclization reaction (e.g., Friedländer annulation) with a suitable partner. The substituents on the aromatic ring, such as the chloro group in our title compound, become integral parts of the final heterocyclic product, directly influencing its biological activity and pharmacokinetic properties.

Logical Pathway: From Building Block to Bioactive Molecule

G A Substituted Aminobenzyl Alcohol (e.g., 3-Amino-4-chlorophenyl)methanol B Key Property Reactivity of -OH and -NH₂ groups A:f0->B:f0 determines C Synthetic Transformation e.g., Oxidation & Cyclization B:f0->C:f0 enables D Intermediate Scaffold Substituted Quinoline/Quinazoline C:f0->D:f0 yields E Final Application Pharmaceutical Agent / Research Probe D:f0->E:f0 leads to

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of (3-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, the purification of intermediates is a critical step that directly impacts the yield, purity, and overall success of the process. (3-Amino-4-chlorophenyl)methanol, a key building block in the synthesis of various pharmaceuticals, presents a common purification challenge: the efficient removal of its unreacted starting materials, primarily the corresponding nitro precursor, 4-chloro-3-nitrobenzyl alcohol. This guide provides an in-depth comparison of chromatographic techniques for this separation, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and process chemistry.

The Synthetic Context: Understanding the Separation Challenge

The most prevalent synthetic route to this compound involves the selective reduction of the nitro group of a suitable precursor. A common and efficient method is the reduction of 4-chloro-3-nitrobenzyl alcohol.[1] This transformation, while often high-yielding, rarely proceeds to 100% completion, necessitating a robust purification strategy to isolate the desired amino alcohol from the residual nitro starting material and potential reaction byproducts.

The key to a successful separation lies in exploiting the physicochemical differences between the starting material and the product. The introduction of the polar amino group in place of the nitro group significantly alters the molecule's polarity, providing a strong handle for chromatographic separation.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is a balance of scale, required purity, speed, and cost. Here, we compare three workhorse techniques in the synthetic chemistry lab: Thin-Layer Chromatography (TLC), Flash Column Chromatography, and High-Performance Liquid Chromatography (HPLC).

ParameterThin-Layer Chromatography (TLC)Flash Column ChromatographyHigh-Performance Liquid Chromatography (HPLC)
Primary Use Reaction monitoring, solvent system scoutingPreparative purification (mg to kg scale)Analytical quantification, high-purity preparative purification (µg to g scale)
Resolution Low to moderateModerateHigh to very high
Speed Fast (minutes)Moderate (minutes to hours)Slow to moderate (minutes per sample)
Cost per Sample Very lowLow to moderateHigh
Throughput HighLow to moderateHigh (with autosampler)
Typical Purity Achieved N/A (analytical)>95%>99.5%
Thin-Layer Chromatography (TLC): The Chemist's Compass

TLC is an indispensable tool for the rapid assessment of reaction progress and for scouting optimal solvent systems for flash chromatography.[1] Its simplicity and speed allow for near-real-time monitoring of the conversion of the non-polar nitro starting material to the more polar amino product.

Mechanism of Separation: In normal-phase TLC, the stationary phase (typically silica gel) is polar, and the mobile phase is a less polar organic solvent mixture. The more polar this compound will have a stronger affinity for the silica plate and will travel a shorter distance up the plate (lower Retention Factor, Rf) compared to the less polar 4-chloro-3-nitrobenzyl alcohol.

Visualization is Key: As both the starting material and product are often colorless, visualization is crucial. Aromatic and conjugated systems can often be visualized under UV light.[2] For more specific detection, chemical staining can be employed. A common method for visualizing nitro compounds involves their reduction to primary amines, followed by derivatization to form a colored compound.[3] Aromatic amines can also be visualized with specific reagents.[4]

TLC_Separation

Flash Column Chromatography: The Workhorse of Purification

For preparative scale purification, from milligrams to kilograms, flash column chromatography is the go-to technique.[5] The principles are analogous to TLC, but on a larger scale, allowing for the physical separation and collection of the desired compound.

Stationary Phase Selection: Standard silica gel is the most common stationary phase. However, the basic nature of the amino group in this compound can lead to strong interactions with the acidic silica surface, resulting in peak tailing and potential yield loss. To mitigate this, two primary strategies are employed:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and recovery.[6]

  • Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amino groups provides a less acidic surface, which is often beneficial for the purification of basic compounds.[6]

Solvent System Optimization: The ideal solvent system, scouted using TLC, should provide a good separation between the product and starting material (ΔRf > 0.2). Common solvent systems for polar compounds include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[5][7]

Flash_Chromatography_Workflow

High-Performance Liquid Chromatography (HPLC): The Pinnacle of Purity

When high purity is paramount, or for accurate quantification of impurities, HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be employed for the separation of this compound from its starting material.

Normal-Phase HPLC: Similar to TLC and flash chromatography, normal-phase HPLC utilizes a polar stationary phase (e.g., silica, cyano, or amino columns) and a non-polar mobile phase. This mode can provide excellent selectivity for positional isomers and compounds with differing polar functional groups.

Reversed-Phase HPLC: Reversed-phase is the most common mode of HPLC. It employs a non-polar stationary phase (typically C8 or C18) and a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol). In this mode, the elution order is inverted compared to normal-phase; the more polar this compound will elute earlier than the less polar 4-chloro-3-nitrobenzyl alcohol. The pH of the mobile phase can be adjusted to control the retention of ionizable compounds like amines.[8] For basic compounds, a slightly acidic mobile phase can improve peak shape by ensuring the amine is protonated.

Experimental Protocols

Protocol 1: TLC Analysis of the Reaction Mixture
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.

  • Spotting: On the baseline, spot the 4-chloro-3-nitrobenzyl alcohol starting material (SM), the reaction mixture (RM), and a co-spot (CO) of both the starting material and the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). The aromatic rings should be visible as dark spots.

  • Staining (Optional): For enhanced visualization of the amine product, the plate can be stained. A potassium permanganate stain is a good general stain for oxidizable groups like alcohols and amines. Alternatively, a ninhydrin stain can be used for the primary amine, though it may require heating.[9]

Protocol 2: Preparative Flash Column Chromatography
  • Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. A typical gradient might be from 10% to 50% ethyl acetate in hexanes, with the addition of 0.5% triethylamine throughout.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Analytical Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water (or a buffer, e.g., 0.1% formic acid in water) is a common mobile phase.

  • Method:

    • Isocratic: A constant mobile phase composition (e.g., 40% acetonitrile in water with 0.1% formic acid) can be used if the separation is adequate.

    • Gradient: A gradient elution (e.g., starting at 20% acetonitrile and ramping to 80% over 10-15 minutes) can be employed to separate compounds with a wider range of polarities.

  • Detection: Monitor the elution at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Analysis: The retention time and peak area can be used to determine the purity of the sample and quantify any impurities. The more polar this compound will have a shorter retention time than the 4-chloro-3-nitrobenzyl alcohol.[10]

Conclusion

The successful chromatographic separation of this compound from its starting materials is readily achievable with a systematic approach. TLC serves as an invaluable tool for rapid reaction monitoring and method development for preparative flash chromatography. For routine purification on a laboratory scale, flash chromatography on silica gel, often with the addition of a basic modifier to the mobile phase, provides an excellent balance of speed, cost, and efficiency. When the highest purity is required for applications such as API synthesis, reversed-phase HPLC offers superior resolution and is the method of choice for final purity analysis. By understanding the principles behind each technique and applying the detailed protocols provided, researchers can confidently and efficiently purify this important chemical intermediate.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of (3-Amino-4-chlorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (3-Amino-4-chlorophenyl)methanol and its derivatives, which are valuable building blocks in medicinal chemistry, the precise determination of enantiomeric purity is not merely a quality control metric; it is a fundamental aspect of ensuring drug safety and efficacy. This guide provides an in-depth comparison of modern analytical techniques for the robust assessment of enantiomeric purity, grounded in scientific principles and practical application.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to undesirable side effects. Therefore, regulatory bodies worldwide mandate stringent control over the stereoisomeric composition of chiral drugs. For researchers and drug development professionals working with this compound derivatives, selecting and validating an appropriate analytical method for enantiomeric purity assessment is a crucial step in the journey from discovery to clinical application.

This guide will navigate the primary chromatographic and spectroscopic methods employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid in selecting the most suitable technique for your specific needs.

Chromatographic Approaches: A Tale of Two Phases

The cornerstone of enantiomeric separation lies in the creation of a chiral environment that allows for differential interaction with the two enantiomers. This is most commonly achieved through chromatography, where a chiral stationary phase (CSP) facilitates the separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for resolving enantiomers.[1] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[2] For aromatic amino alcohols like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in separating a wide range of chiral compounds.[3][4]

Polysaccharide derivatives, such as cellulose and amylose carbamates, are coated or covalently bonded to a silica support. Their chiral recognition ability stems from a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are influenced by the helical structure of the polysaccharide. The presence of both amino and hydroxyl groups, as well as an aromatic ring in this compound, provides multiple points of interaction with these CSPs.

HPLC_Workflow

  • Column Selection:

    • Begin screening with polysaccharide-based CSPs such as Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)). These phases have demonstrated broad enantioselectivity for a variety of chiral compounds, including aromatic amines and alcohols.[3]

  • Mobile Phase Selection:

    • Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v). The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP.

    • Reverse Phase: A mobile phase of Acetonitrile/Water with an acidic or basic additive can also be effective. For a compound like this compound, a starting point could be Acetonitrile/0.1% Trifluoroacetic Acid in Water (50:50, v/v).

  • Initial Screening Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (adjust based on the chromophore of the derivative).

    • Injection Volume: 5 µL

  • Optimization:

    • If no separation is observed, systematically vary the percentage of the alcohol modifier in normal phase or the organic modifier in reverse phase.

    • Experiment with different alcohol modifiers (e.g., ethanol, n-butanol) as they can alter the selectivity.

    • Adjusting the column temperature can also impact resolution.

    • For basic analytes, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase in normal phase mode can improve peak shape and resolution.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering advantages in terms of speed, efficiency, and reduced environmental impact.[5] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency.[6]

The use of CO2 as the main mobile phase component makes SFC a predominantly normal-phase technique.[7] The addition of a small amount of a polar co-solvent (modifier), such as methanol or ethanol, is used to modulate the elution strength. This environment is highly compatible with the polysaccharide-based CSPs used in chiral HPLC. The lower viscosity of the mobile phase in SFC allows for higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times.[5]

SFC_Principle

  • Column Selection: The same polysaccharide-based CSPs successful in HPLC are excellent starting points for SFC. Immobilized phases are often preferred due to their enhanced durability with a wider range of co-solvents.

  • Mobile Phase and Modifier Selection:

    • The primary mobile phase is supercritical CO2.

    • Start with methanol as the co-solvent (modifier) at a concentration of 10%.

    • Screen other alcohol modifiers like ethanol and isopropanol.

    • Basic or acidic additives (e.g., isopropylamine, trifluoroacetic acid) can be added to the modifier at low concentrations (e.g., 0.1%) to improve peak shape and selectivity for ionizable compounds.

  • Initial Screening Parameters:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm

    • Injection Volume: 2 µL

  • Optimization:

    • Vary the modifier percentage in increments of 5%.

    • Adjust the back pressure and temperature to fine-tune the density of the supercritical fluid, which can influence retention and selectivity.

ParameterChiral HPLCChiral SFC
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.
Typical Speed 10-30 minutes2-10 minutes
Solvent Consumption High (organic solvents)Low (primarily CO2)
Efficiency Good to excellentExcellent to superior
Cost Lower initial instrument costHigher initial instrument cost
Environmental Impact HigherLower ("greener" technology)

Spectroscopic Approach: NMR with Chiral Solvating Agents

As a powerful alternative or complementary technique to chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of Chiral Solvating Agents (CSAs).[8] This method does not require the physical separation of the enantiomers.

In an achiral solvent, the NMR spectra of two enantiomers are identical.[9] However, in the presence of a chiral solvating agent, the enantiomers of the analyte form transient diastereomeric complexes with the CSA through non-covalent interactions. These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

NMR_CSA_Concept

  • Selection of CSA: For an analyte with amino and hydroxyl groups like this compound, chiral acids such as (R)-(-)- or (S)-(+)-Mandelic acid can be effective CSAs due to the potential for acid-base interactions and hydrogen bonding.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound derivative into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the NMR tube in increasing molar equivalents (e.g., 0.5, 1.0, 1.5 eq.). After each addition, gently mix and acquire a new ¹H NMR spectrum.

  • Data Acquisition and Analysis:

    • Monitor the proton signals of the analyte, particularly those close to the chiral center (e.g., the methine proton).

    • Observe for the splitting of a singlet into two distinct signals or the appearance of a new set of signals corresponding to the two diastereomeric complexes.

    • Once sufficient signal separation is achieved, carefully integrate the corresponding peaks for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integral(major enantiomer) - Integral(minor enantiomer)| / (Integral(major enantiomer) + Integral(minor enantiomer))] x 100

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose. Method validation is a core tenet of scientific integrity and is mandated by regulatory agencies. Key validation parameters as outlined in the ICH Q2(R1) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For enantiomeric purity, this means demonstrating that the signal for one enantiomer is not affected by the other or by any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: A Multi-faceted Approach to a Critical Parameter

The assessment of enantiomeric purity for this compound derivatives is a critical undertaking that necessitates a thoughtful and systematic approach. Chiral HPLC and SFC offer high-resolution separation and are the workhorses of the pharmaceutical industry for this purpose, with SFC providing significant advantages in speed and sustainability. NMR with chiral solvating agents presents a valuable, non-separative alternative that can be particularly useful for rapid screening and for compounds that are challenging to resolve chromatographically.

The optimal choice of method will depend on various factors, including the specific properties of the derivative, the available instrumentation, the required sample throughput, and the stage of drug development. A well-structured method development strategy, followed by rigorous validation, will ensure the generation of reliable and defensible data, ultimately contributing to the development of safer and more effective medicines.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • SIELC. (n.d.). Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. Available at: [Link]

  • Maybaum, J., & Houghten, R. A. (1986). Resolution of enantiomers of the antiarrhythmic drug encainide and its major metabolites by chiral derivatization and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 113-122. Available at: [Link]

  • American Chemical Society. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • Li, G., Wang, Y., Li, Y., & Wang, R. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 3. Available at: [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Aurigemma, C. M., Farrell, W. P., & Farrell, K. G. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. Available at: [Link]

  • Guiochon, G., & Tarafder, A. (2008). Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm. Journal of Chromatography A, 1191(1-2), 183-195. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Hill, J. P., & Labuta, J. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5537. Available at: [Link]

  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and... Available at: [Link]

  • National Center for Biotechnology Information. (2020). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Available at: [Link]

  • Khan Academy. (2013). Resolution of enantiomers | Chemical processes | MCAT. Available at: [Link]

  • MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Available at: [Link]

  • National Institutes of Health. (2025). Insights Into the Enantioseparation of Polyhalogenated 4,4′‐Bipyridines With a Cellulose Tris(3,5‐Dimethylphenylcarbamate)‐Based Chiral Column by Using Supercritical Fluid Chromatography. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of (3-Amino-4-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Aromatic Reactivity in Drug Discovery

In the intricate landscape of drug development, the chemical reactivity of intermediates is a cornerstone of process optimization and safety. (3-Amino-4-chlorophenyl)methanol is a vital building block, yet its reactivity profile, governed by the interplay of an activating amino group and a deactivating chloro substituent, presents a unique challenge. This guide provides a comprehensive framework for benchmarking the reactivity of this compound against structurally similar compounds. By understanding the electronic and steric influences of its functional groups, researchers can anticipate reaction outcomes, optimize conditions, and mitigate the formation of impurities.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a robust, experimentally grounded comparison, empowering you to make informed decisions in your synthetic endeavors.

The Theoretical Framework: Unpacking Substituent Effects

The reactivity of a substituted benzene ring is fundamentally dictated by the electronic properties of its substituents. These effects are broadly categorized as inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. Halogens, for instance, are electronegative and exert an electron-withdrawing inductive effect.

  • Resonance Effects: These occur through the delocalization of pi electrons around the aromatic ring. Substituents with lone pairs, such as amino and hydroxyl groups, can donate electron density to the ring via resonance.

In the case of this compound, we have a fascinating dichotomy:

  • The amino group at the meta position is a strong activating group. It donates electron density into the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles.

  • The chloro group at the para position is a deactivating group. While it has a weak electron-donating resonance effect, its strong electron-withdrawing inductive effect dominates, making the ring less nucleophilic.

The overall reactivity of the molecule is a composite of these opposing forces. Furthermore, the benzylic alcohol moiety is itself a reactive site, susceptible to oxidation and substitution reactions.

Benchmarking Reactivity: A Proposed Experimental Protocol for Competitive Oxidation

To empirically quantify the relative reactivities of this compound and its analogs, a competitive oxidation reaction is a highly effective method. This approach eliminates variations in reaction conditions by allowing the substrates to compete for a limited amount of reagent in the same flask.

Selected Compounds for Comparison:
  • This compound (Test Compound)

  • (3-Aminophenyl)methanol (Analog 1: Activating group only)

  • (4-Chlorophenyl)methanol (Analog 2: Deactivating group only)

  • Benzyl Alcohol (Unsubstituted Benchmark)

Experimental Workflow: Competitive Oxidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Equimolar mixture of: This compound (3-Aminophenyl)methanol (4-Chlorophenyl)methanol Benzyl Alcohol in Dichloromethane C Combine and stir at room temperature A->C B Pyridinium Chlorochromate (PCC) (0.25 equivalents) B->C D Quench reaction with isopropanol C->D After 1 hour E Filter through silica gel D->E F Analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) E->F

Caption: Workflow for the competitive oxidation experiment.

Step-by-Step Protocol:
  • Preparation of the Substrate Mixture: In a round-bottom flask, prepare a solution containing equimolar amounts (e.g., 0.1 mmol each) of this compound, (3-Aminophenyl)methanol, (4-Chlorophenyl)methanol, and Benzyl Alcohol in a suitable solvent such as dichloromethane (10 mL).

  • Initiation of the Reaction: To the stirred substrate solution, add a sub-stoichiometric amount of a mild oxidizing agent, such as Pyridinium Chlorochromate (PCC) (0.25 equivalents relative to the total moles of alcohols). The use of a limited amount of the oxidant is crucial for a competitive reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for a set period (e.g., 1 hour).

  • Quenching and Workup: Quench the reaction by adding an excess of a scavenger for the oxidant, such as isopropanol. Filter the mixture through a short plug of silica gel to remove the chromium salts.

  • Quantitative Analysis: Analyze the resulting solution using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the remaining starting materials and the corresponding aldehyde products.

Anticipated Results and Interpretation

The relative rates of oxidation can be inferred from the consumption of the starting materials and the formation of the products. Based on the principles of substituent effects, the expected order of reactivity is:

(3-Aminophenyl)methanol > Benzyl Alcohol > this compound > (4-Chlorophenyl)methanol

Rationale for the Predicted Reactivity Order:
  • (3-Aminophenyl)methanol: The strongly activating amino group at the meta position significantly increases the electron density of the aromatic ring, making the benzylic C-H bond more susceptible to oxidation.

  • Benzyl Alcohol: This serves as our baseline for an unsubstituted aromatic ring.

  • This compound: The activating effect of the meta-amino group is counteracted by the deactivating effect of the para-chloro group. While the amino group's resonance effect is powerful, the chloro group's inductive withdrawal of electron density will slow the reaction relative to the analog with only the amino group.

  • (4-Chlorophenyl)methanol: The deactivating chloro group withdraws electron density from the ring, making the benzylic C-H bond less electron-rich and therefore less reactive towards oxidation.

Quantitative Data Summary (Predicted)
CompoundSubstituentsPredicted Relative ReactivityHammett Constant (σ) of Substituent(s)
(3-Aminophenyl)methanol3-NH₂Highestσ_m_ = -0.16
Benzyl AlcoholNoneHighN/A
This compound3-NH₂, 4-ClModerateσ_m_ (NH₂) = -0.16, σ_p_ (Cl) = +0.23
(4-Chlorophenyl)methanol4-ClLowσ_p_ = +0.23

Note: Hammett constants are a measure of the electronic effect of a substituent in a given position. Negative values indicate electron-donating groups, while positive values indicate electron-withdrawing groups.

Further Mechanistic Insights from Hammett Analysis

For a more rigorous quantitative analysis, a Hammett plot can be constructed by individually measuring the rate constants for the oxidation of a series of substituted benzyl alcohols. The Hammett equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzyl alcohol).

  • σ is the substituent constant, which depends on the substituent and its position.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A negative ρ value for the oxidation of benzyl alcohols indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge buildup in the transition state.

Alternative Reactivity Probe: Competitive Acylation

As a complementary method, competitive acylation of the benzylic alcohol can also be employed to benchmark reactivity. In this experiment, the mixture of alcohols would be treated with a limited amount of an acylating agent, such as acetic anhydride, in the presence of a base. The relative rates of ester formation would be determined by GC or HPLC analysis. The expected reactivity trend would be similar to that of the oxidation reaction, as the nucleophilicity of the alcohol's oxygen is influenced by the electronic effects of the ring substituents.

Experimental Workflow: Competitive Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Equimolar mixture of alcohols in Dichloromethane with Pyridine C Combine and stir at 0 °C A->C B Acetic Anhydride (0.25 equivalents) B->C D Quench reaction with water C->D After 30 minutes E Extract with ethyl acetate D->E F Analyze by GC or HPLC E->F

Caption: Workflow for the competitive acylation experiment.

Conclusion and Implications for Drug Development

This guide has outlined a comprehensive strategy for benchmarking the reactivity of this compound. By employing competitive reaction methodologies, researchers can gain valuable, semi-quantitative insights into the impact of its unique substitution pattern. The predicted reactivity order—(3-Aminophenyl)methanol > Benzyl Alcohol > this compound > (4-Chlorophenyl)methanol —is grounded in the fundamental principles of physical organic chemistry.

Understanding this reactivity hierarchy is paramount for:

  • Process Optimization: Tailoring reaction conditions to favor the desired transformation while minimizing side reactions.

  • Impurity Profiling: Anticipating potential byproducts arising from the differential reactivity of starting materials and intermediates.

  • Safety Assessment: Recognizing the potential for runaway reactions or the formation of hazardous compounds.

By integrating the theoretical framework and experimental protocols presented here, scientists and engineers in the pharmaceutical industry can navigate the complexities of aromatic chemistry with greater confidence and precision.

References

  • Degirmenbasi, N., & Boz, N. (2006). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Russian Journal of Physical Chemistry A, 80, 1374-1379.
  • Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. (2020). ACS Catalysis, 10(17), 10056-10069. [Link]

  • Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis. (2014).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Competitive Acylation of Alcohols.
  • Choudary, B. M., et al. (2002). The first non-linear Hammett's relationship in the oxidation of benzyl alcohols by a chromium(VI) catalyst. New Journal of Chemistry, 26(11), 1544-1546.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.